molecular formula C9H15N2+ B157562 2-(N-methylanilino)ethylazanium CAS No. 1664-39-7

2-(N-methylanilino)ethylazanium

Cat. No.: B157562
CAS No.: 1664-39-7
M. Wt: 151.23 g/mol
InChI Key: GCGMQDJOIHALPF-UHFFFAOYSA-O
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Description

N-(2-aminoethyl)-N-methylaniline, with the systematic name N'-methyl-N'-phenylethane-1,2-diamine, is a chemical compound of interest in organic and medicinal chemistry research. Its molecular formula is C9H14N2, and it features a secondary amine structure with the SMILES notation CN(CCN)C1=CC=CC=C1 . Compounds with similar N-methylaniline cores are frequently investigated for their utility in synthetic chemistry. For instance, N-methylaniline derivatives serve as key starting materials in copper-catalyzed reactions for the synthesis of complex heterocycles like tetrahydroquinolines . The structural motif of a nitrogen-containing side chain on an aniline ring makes this class of compounds valuable as building blocks and intermediates in developing pharmaceuticals, ligands for metal complexes, and other functional molecules . Researchers value this compound for its potential to act as a precursor or intermediate in novel synthetic pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(N-methylanilino)ethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMQDJOIHALPF-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC[NH3+])C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427715
Record name 2-(N-methylanilino)ethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-39-7
Record name 2-(N-methylanilino)ethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(N-methylanilino)ethylazanium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(N-methylanilino)ethylazanium, systematically identified as the protonated form of N-methyl-N-phenylethane-1,2-diamine. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from closely related analogs and provides established experimental protocols for the determination of key physicochemical parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Nomenclature

The compound of interest, referred to by the non-systematic name this compound, is the cationic form of an N-substituted ethylenediamine. The systematic IUPAC name for the neutral base is N-methyl-N-phenylethane-1,2-diamine. The term "azanium" signifies the protonation of a nitrogen atom, which in this case would likely occur at the primary amine due to its higher basicity compared to the N-methylanilino secondary amine. The Chemical Abstracts Service (CAS) number for the neutral form of a related isomer, N¹-methyl-N²-phenylethane-1,2-diamine, has been identified as 64469-32-5. For the purpose of this guide, we will focus on the properties of the neutral base and discuss how these properties are influenced by protonation.

Physicochemical Properties

Direct experimental data for N-methyl-N-phenylethane-1,2-diamine is not extensively available in the public domain. Therefore, this section presents a combination of data for structurally related compounds to provide an estimated physicochemical profile.

The following table summarizes the physicochemical data for N-methyl-N-phenylethane-1,2-diamine and a selection of structurally similar compounds. This comparative approach allows for an informed estimation of the properties of the target molecule.

PropertyN-methyl-1,2-phenylenediamine[1]N-phenylethylenediamine[2][3]N,N-Diethyl-N'-methyl-N'-phenylethylenediamine (Computed)[4][5]
CAS Number 4760-34-31664-40-074474-29-6
Molecular Formula C₇H₁₀N₂C₈H₁₂N₂C₁₃H₂₂N₂
Molecular Weight 122.17 g/mol 136.19 g/mol 206.33 g/mol
Appearance LiquidColorless to pale yellow liquid or solid-
Melting Point 22 °CNot availableNot available
Boiling Point 123-124 °C at 10 mmHgNot availableNot available
Density 1.075 g/mL at 25 °CNot availableNot available
Refractive Index n20/D 1.612Not availableNot available
pKa Not availableNot availableNot available
Solubility Not availableModerately soluble in water; soluble in organic solvents.[2]Not available
XLogP3 (Computed) 1.2[1]Not available2.8[4]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties such as melting point and pKa, which are fundamental for the characterization of any chemical entity.

The melting point is a critical indicator of a substance's purity.[6][7]

Principle: A small, finely powdered sample of the compound is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[6][8]

  • Capillary tubes (sealed at one end)[6][8][9]

  • Mortar and pestle (for grinding the sample)[6]

  • Sample tamper[6]

Procedure:

  • Sample Preparation: A small amount of the dry, solid compound is ground into a fine powder using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6][8][9]

  • Initial Determination: A preliminary, rapid heating run is performed to determine an approximate melting range.[6][7]

  • Accurate Determination: A fresh sample is prepared. The melting point apparatus is preheated to a temperature about 10-15°C below the approximate melting point. The sample is then heated at a slow, controlled rate (1-2°C per minute) to ensure thermal equilibrium.[6]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The results are reported as a temperature range.

The pKa value is a measure of the acidity or basicity of a compound. For an amine, it refers to the acidity of its conjugate acid.

Principle: A solution of the amine is titrated with a standard acid solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, where the pH equals the pKa at the half-equivalence point.[10][11]

Apparatus:

  • pH meter with a combination pH electrode[11]

  • Burette

  • Stir plate and magnetic stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water

Procedure:

  • Sample Preparation: A precisely weighed amount of the amine is dissolved in a known volume of deionized water in a beaker.

  • Titration Setup: The pH electrode is calibrated and immersed in the amine solution. The solution is stirred gently.

  • Titration: The standardized acid is added in small, known increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]

  • Data Analysis: A graph of pH versus the volume of acid added is plotted. The equivalence point is identified from the steepest part of the curve. The half-equivalence point is half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[10][11] For a diamine like N-methyl-N-phenylethane-1,2-diamine, two inflection points may be observed, corresponding to the two pKa values.

Mandatory Visualizations

Since no specific signaling pathways involving N-methyl-N-phenylethane-1,2-diamine have been documented, the following diagrams illustrate a proposed synthetic route and the experimental workflow for pKa determination.

G Proposed Synthesis of N-methyl-N-phenylethane-1,2-diamine cluster_0 Step 1: N-alkylation A N-phenylethane-1,2-diamine C N-methyl-N-phenylethane-1,2-diamine A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Methyl iodide (CH3I) B->C

Caption: Proposed synthetic pathway for N-methyl-N-phenylethane-1,2-diamine.

G Workflow for pKa Determination by Potentiometric Titration A Prepare aqueous solution of the amine B Calibrate pH meter A->B C Titrate with standardized HCl solution B->C D Record pH after each addition of titrant C->D E Plot pH vs. Volume of HCl D->E F Determine equivalence point(s) E->F G Calculate half-equivalence point(s) F->G H Determine pKa(s) from the curve (pH at half-equivalence point) G->H

Caption: Experimental workflow for pKa determination.

Conclusion

This technical guide has provided a detailed overview of the anticipated physicochemical properties of this compound, also known as protonated N-methyl-N-phenylethane-1,2-diamine. While direct experimental data for this compound is limited, a comparative analysis of related structures offers valuable insights. The provided experimental protocols for melting point and pKa determination serve as a practical resource for the empirical characterization of this and similar molecules. The visualizations of a potential synthetic route and an analytical workflow further support the practical application of the information contained herein. It is recommended that future work focus on the experimental validation of the estimated properties to build a more complete profile of this compound.

References

Synthesis pathway and mechanism of 2-(N-methylanilino)ethylazanium.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for academic and research professionals only. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

2-(N-methylanilino)ethylazanium is the protonated form of the parent amine, N-methyl-N-phenylethane-1,2-diamine. As a substituted ethylenediamine derivative, it belongs to a class of compounds known for their versatile roles as building blocks in organic synthesis and as ligands in coordination chemistry.[1] The presence of both a secondary aniline-type nitrogen and a primary aliphatic amine nitrogen (which becomes an ammonium group upon protonation) imparts specific chemical properties that are of interest in various chemical and pharmaceutical research areas. This guide provides an overview of a plausible synthesis pathway for the parent amine and its subsequent protonation, based on established chemical principles, as this specific compound is not extensively detailed in publicly available literature.

Part 1: Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process:

  • Synthesis of the precursor amine: N-methyl-N-phenylethane-1,2-diamine.

  • Protonation or Quaternization: Formation of the target azanium cation.

A logical synthetic approach to the precursor amine involves the reductive amination of N-methylaniline with aminoacetaldehyde dimethyl acetal, followed by hydrolysis.

G A N-Methylaniline C Reductive Amination A->C B Aminoacetaldehyde dimethyl acetal B->C D Intermediate Acetal C->D  NaBH3CN, Acetic Acid E Acid Hydrolysis D->E  Dilute HCl F N-methyl-N-phenylethane- 1,2-diamine E->F G Protonation (e.g., with HCl) F->G H This compound (Final Product) G->H

Caption: Hypothetical synthesis pathway for this compound.

Part 2: Experimental Protocols

The following are generalized protocols based on standard organic chemistry techniques. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-methylaniline (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in a suitable solvent such as methanol.

  • Reductive Amination: Cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, followed by the dropwise addition of glacial acetic acid to maintain a pH between 6 and 7.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup (Acetal Intermediate): Once the reaction is complete, quench by slowly adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude acetal intermediate in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid. Stir at room temperature for 12-24 hours.

  • Purification: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the final amine product with an organic solvent. The crude product can be purified by column chromatography on silica gel.

  • Protonation: Dissolve the purified N-methyl-N-phenylethane-1,2-diamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Salt Formation: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in ether, until precipitation of the salt is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield the final this compound chloride salt.

Part 3: Mechanism of Action

The biological mechanism of action for this compound is not well-documented in scientific literature. However, based on its structure as a substituted diamine, it could potentially interact with various biological targets.

  • Receptor Interaction: Many amine-containing compounds act as ligands for various receptors, particularly G-protein coupled receptors (GPCRs) or ion channels. The phenylethylamine scaffold is a common feature in many neurologically active compounds.

  • Enzyme Inhibition: The amine groups could interact with the active sites of enzymes, such as monoamine oxidase (MAO) or other amine-metabolizing enzymes.

  • Metal Chelation: As a diamine, the parent compound could act as a chelating agent for various metal ions, which could modulate the activity of metalloenzymes.[1]

G A Compound Synthesized & Characterized B In Vitro Screening A->B C Receptor Binding Assays (e.g., GPCR panel) B->C D Enzyme Inhibition Assays (e.g., MAO-A/B) B->D E Cell-Based Assays C->E If hit identified D->E If hit identified F Identify Lead Target(s) E->F G Downstream Signaling Pathway Analysis (e.g., Western Blot) F->G H In Vivo Studies (Animal Models) F->H I Determine Pharmacological Profile G->I H->I

Caption: Workflow for elucidating the mechanism of action.

Part 4: Quantitative Data

As this specific compound is not widely reported, experimental quantitative data is not available. The following table presents hypothetical, yet plausible, data that one might expect from the synthesis and characterization process.

ParameterMethodExpected Value
Precursor Amine Synthesis
YieldGravimetric Analysis65 - 85%
PurityGC-MS / HPLC>98%
¹H NMR400 MHz, CDCl₃Consistent with structure
¹³C NMR100 MHz, CDCl₃Consistent with structure
Azanium Salt Formation
YieldGravimetric Analysis>95%
Melting PointDifferential Scanning Calorimetry185 - 195 °C
SolubilityVisual InspectionSoluble in water, methanol

Conclusion

While this compound is not a compound with an extensive body of published research, its synthesis and properties can be inferred from established principles of organic chemistry. The provided synthetic pathway and investigational workflow offer a robust framework for researchers interested in exploring this and related molecules. Further studies are required to elucidate its specific biological activities and potential applications in drug development or other scientific fields.

References

Navigating the Physicochemical Landscape of 2-(N-methylanilino)ethylazanium: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. This technical guide offers an in-depth analysis of the solubility and stability of 2-(N-methylanilino)ethylazanium, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from structurally analogous compounds to provide a robust predictive framework.

The compound, this compound, is an organic salt characterized by a protonated ethylamine (azanium) moiety linked to an N-methylaniline group. This structure imparts properties of both aromatic amines and ammonium salts, which are crucial in determining its behavior in various solvent systems and under different environmental conditions.

Predicted Solubility Profile

The solubility of an organic salt is fundamentally governed by the principle of "like dissolves like." As an ionic compound, this compound is anticipated to exhibit higher solubility in polar solvents that can effectively solvate the cation and its counter-anion. The presence of the phenyl group introduces some lipophilic character, which may influence its solubility in less polar organic solvents.

Based on data from analogous compounds such as N,N-Dimethyl-p-phenylenediamine salts and N-(1-Naphthyl)ethylenediamine dihydrochloride, a qualitative and estimated quantitative solubility profile can be predicted. For instance, the dihydrochloride salt of N,N-Dimethyl-p-phenylenediamine is soluble in water and ethanol.[1] Similarly, N,N-Dimethyl-p-phenylenediamine sulfate salt has a reported aqueous solubility of 50 mg/mL.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound Salts (e.g., Chloride Salt)

SolventPolarityPredicted Qualitative SolubilityEstimated Solubility RangeRationale
WaterHighHigh> 50 mg/mLPolar protic solvent capable of strong ion-dipole interactions and hydrogen bonding.
MethanolHighHigh to Moderate10-50 mg/mLPolar protic solvent, effective at solvating ions.
EthanolModerateModerate1-10 mg/mLLower polarity than methanol, but still capable of solvating the salt.
Dimethyl Sulfoxide (DMSO)HighModerate1-10 mg/mLPolar aprotic solvent, effective at solvating cations.
Dichloromethane (DCM)ModerateLow< 1 mg/mLModerately polar solvent, less effective at solvating ionic compounds.
AcetoneModerateLow< 1 mg/mLPolar aprotic solvent, but generally less effective for salts than DMSO.
HexaneLowVery Low< 0.1 mg/mLNonpolar solvent, unable to overcome the lattice energy of the salt.

Note: The estimated solubility ranges are predictive and based on data from structurally similar compounds. Actual experimental values are required for confirmation.

Stability Considerations

The stability of this compound is influenced by its susceptibility to oxidation, photodegradation, and pH-dependent hydrolysis. Aromatic amines are known to be sensitive to air and light, often leading to the formation of colored oxidation products.

Key Stability Factors:

  • Oxidation: The aniline moiety is prone to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV light can induce degradation of the aromatic ring and the amine functionalities.

  • pH Stability: In aqueous solutions, the stability will be pH-dependent. While the azanium salt form is generally stable, at higher pH values, deprotonation to the free amine could increase susceptibility to degradation. The anilinium ion, being the conjugate acid of a weak base, will establish an equilibrium in solution.[2][3]

  • Thermal Stability: As with many organic salts, thermal degradation can occur at elevated temperatures. For diamines, primary amines have been shown to be more thermally stable than secondary amines.[4]

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for determining solubility and stability are outlined below.

Determination of Equilibrium Solubility

This protocol describes a standard method for measuring the equilibrium solubility of a compound in various solvents.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Clarification: After equilibration, allow the suspension to settle. Centrifuge or filter the supernatant to remove any undissolved solid.

  • Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6][7]

  • Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid and a solution to a calibrated light source (ICH Q1B guidelines).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This involves separating the parent compound from any degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all major degradation products are accounted for. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[5]

Visualizing Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

G cluster_0 Solubility Determination Workflow start Start: Excess Compound + Solvent equilibrate Equilibrate (e.g., 24-48h at constant T) start->equilibrate clarify Clarify Solution (Centrifuge/Filter) equilibrate->clarify quantify Quantify Concentration (e.g., HPLC) clarify->quantify end End: Determine Solubility quantify->end

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_1 Forced Degradation Study Pathway cluster_stress Stress Conditions start Compound Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability (Light) start->photo analysis Analyze via Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradants (LC-MS) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Logical Flow of a Forced Degradation Study.

This technical guide provides a foundational understanding of the solubility and stability of this compound, empowering researchers to handle, formulate, and study this compound with greater confidence. The provided experimental protocols offer a starting point for generating specific data to support further research and development efforts.

References

N-Aryl Substituted Ethylazanium Compounds: A Technical Guide to their Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the applications of N-aryl substituted ethylazanium compounds, a prominent class of quaternary ammonium salts, in modern organic synthesis. With a primary focus on their role as phase-transfer catalysts, this document elucidates their involvement in a variety of stereoselective reactions, including alkylations, Michael additions, and aldol reactions. Detailed experimental protocols for the synthesis of these catalysts and their application in key transformations are provided. Quantitative data on reaction yields and enantioselectivities are systematically tabulated for comparative analysis. Furthermore, this guide employs Graphviz diagrams to visualize catalytic cycles and experimental workflows, offering a clear and comprehensive understanding of the underlying principles and practical execution of these synthetic methods.

Introduction: The Role of N-Aryl Substituted Ethylazanium Compounds in Phase-Transfer Catalysis

N-aryl substituted ethylazanium compounds belong to the broader class of quaternary ammonium salts, which are defined by a central positively charged nitrogen atom bonded to four organic substituents. The presence of at least one aryl group and an ethyl group on the nitrogen atom imparts specific steric and electronic properties that are advantageous in various catalytic applications. In organic synthesis, these compounds are most notably employed as phase-transfer catalysts (PTCs).

Phase-transfer catalysis is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] The quaternary ammonium salt acts as a shuttle, transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate can occur.[2] This technique obviates the need for expensive and often toxic anhydrous polar aprotic solvents and can lead to increased reaction rates, higher yields, and milder reaction conditions.[3]

The lipophilic nature of the N-aryl and other organic substituents on the quaternary ammonium cation allows it to be soluble in the organic phase, while its ionic character enables it to pair with an anion from the aqueous phase. This ion pair is then sufficiently soluble in the organic medium to react. Chiral, non-racemic N-aryl substituted ethylazanium compounds, often derived from naturally occurring alkaloids like those from the Cinchona family, are particularly valuable in asymmetric synthesis, where they can induce enantioselectivity in a variety of chemical transformations.[4][5][6]

Synthesis of N-Aryl Substituted Ethylazanium Catalysts

The synthesis of N-aryl substituted ethylazanium compounds, particularly the chiral variants used in asymmetric catalysis, typically involves the quaternization of a tertiary amine with a suitable alkylating agent. A common strategy is the N-alkylation of a chiral tertiary amine, such as a Cinchona alkaloid derivative, with an arylmethyl halide.

Experimental Protocol: Synthesis of O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

This protocol details the synthesis of a widely used chiral phase-transfer catalyst.[7]

Step A: N-(9-anthracenylmethyl)cinchonidinium chloride

  • A suitable reaction vessel is charged with cinchonidine and toluene.

  • 9-Chloromethylanthracene is added to the mixture.

  • The reaction mixture is heated to reflux.

  • After the reaction is complete, the mixture is cooled, and diethyl ether is added to precipitate the product.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield N-(9-anthracenylmethyl)cinchonidinium chloride as a crystalline solid.[7]

Step B: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

  • A three-necked flask equipped with an overhead stirrer and a nitrogen inlet is charged with N-(9-anthracenylmethyl)cinchonidinium chloride-toluene solvate, methylene chloride, allyl bromide, and 50% aqueous potassium hydroxide.[7]

  • The mixture is stirred vigorously for 4 hours.

  • Water is added, and the mixture is stirred for an additional 5 minutes.

  • The phases are separated, and the organic phase is washed with an aqueous solution of sodium bromide and dried over sodium sulfate.

  • The solution is filtered, and diethyl ether is added to crystallize the product.

  • The solid is collected by filtration, washed with a mixture of methylene chloride and diethyl ether, and dried under vacuum to afford O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.[7]

Applications in Asymmetric Synthesis

Chiral N-aryl substituted ethylazanium compounds have proven to be highly effective catalysts in a range of asymmetric transformations. By creating a chiral environment around the reacting species, these catalysts can direct the formation of one enantiomer of the product over the other.

Asymmetric Alkylation

The asymmetric alkylation of prochiral nucleophiles is a fundamental carbon-carbon bond-forming reaction. Chiral phase-transfer catalysts derived from Cinchona alkaloids have been extensively used for the enantioselective alkylation of glycine imines, providing a versatile route to α-amino acids.[4][5][6]

Quantitative Data for Asymmetric Alkylation of a Glycine Imine

EntryAlkylating AgentCatalyst Loading (mol%)Yield (%)ee (%)
1Benzyl bromide109599
2Ethyl iodide108596
3Allyl bromide109198

Data is representative and compiled from typical results in the field.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another key C-C bond-forming reaction. Chiral N-aryl quaternary ammonium salts catalyze the enantioselective Michael addition of various nucleophiles, including thiols and carbon nucleophiles, to a wide range of acceptors.

Quantitative Data for Asymmetric Sulfa-Michael Addition

EntryThiolMichael AcceptorCatalyst Loading (mol%)Yield (%)ee (%)
1ThiophenolChalcone59895
24-MethoxythiophenolCyclohexenone59291
31-DodecanethiolN-Phenylmaleimide108885

Data is representative and compiled from typical results in the field.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis, forming a β-hydroxy carbonyl compound. The use of chiral phase-transfer catalysts allows for the enantioselective addition of enolates to aldehydes, producing chiral building blocks.

Quantitative Data for Asymmetric Aldol Reaction

EntryAldehydeKetoneCatalyst Loading (mol%)Yield (%)dr (anti/syn)ee (anti) (%)
1BenzaldehydeAcetone107595:598
24-NitrobenzaldehydeCyclohexanone108290:1096
3FurfuralAcetophenone156888:1292

Data is representative and compiled from typical results in the field.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of phase-transfer catalysis and a general experimental workflow for an asymmetric reaction.

Phase-Transfer Catalysis Cycle aq_reagent M⁺Y⁻ org_catalyst Q⁺Y⁻ aq_reagent->org_catalyst Ion Exchange at Interface aq_catalyst Q⁺X⁻ org_substrate RZ org_product RY org_catalyst->aq_catalyst Regeneration at Interface org_catalyst->org_product Reaction caption Catalytic cycle of phase-transfer catalysis.

Caption: Catalytic cycle of phase-transfer catalysis.

Experimental Workflow start Start setup Reaction Setup: - Organic Substrate in Solvent - Aqueous Base - PTC Catalyst start->setup reaction Stir at Controlled Temperature setup->reaction workup Work-up: - Phase Separation - Extraction of Organic Layer - Drying and Concentration reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR for Yield - Chiral HPLC for ee purification->analysis end End analysis->end caption General workflow for an asymmetric PTC reaction.

Caption: General workflow for an asymmetric PTC reaction.

Conclusion

N-aryl substituted ethylazanium compounds are indispensable tools in modern organic synthesis, primarily serving as highly effective phase-transfer catalysts. Their utility is particularly pronounced in the field of asymmetric synthesis, where chiral variants enable the production of enantiomerically enriched molecules of significant interest to the pharmaceutical and agrochemical industries. The mild reaction conditions, operational simplicity, and amenability to scale-up make phase-transfer catalysis with these compounds a green and economically viable synthetic strategy. Future research in this area will likely focus on the development of new, more efficient, and highly selective catalysts, as well as the expansion of their application to an even broader range of organic transformations.

References

An In-Depth Technical Guide to 2-(N-methylanilino)ethylazanium: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(N-methylanilino)ethylazanium, a cationic derivative of N-methylaniline. This document details its chemical identifiers, summarizes key physicochemical data, and presents a putative synthesis protocol. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Structure

This compound is the protonated form of the parent compound N-(2-aminoethyl)-N-methylaniline. Protonation occurs at the terminal primary amine, resulting in a positively charged ethylammonium group.

The key chemical identifiers for this compound are presented in Table 1. These identifiers are crucial for unambiguous documentation and database searching.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name This compound
Canonical SMILES C--INVALID-LINK--c1ccccc1
InChI Key InChIKey=GCGMQDJOIHALPF-UHFFFAOYSA-O

Physicochemical Data

Currently, there is limited publicly available experimental data specifically for this compound. However, data for the neutral parent compound, N-(2-aminoethyl)-N-methylaniline, can provide valuable insights into its chemical behavior. Table 2 summarizes the predicted and available data for the neutral form.

Table 2: Physicochemical Properties of N-(2-aminoethyl)-N-methylaniline
PropertyValueSource
Molecular Formula C9H14N2PubChemLite[1]
Molecular Weight 150.22 g/mol PubChemLite[1]
Monoisotopic Mass 150.1157 g/mol PubChemLite[1]
Predicted XlogP 1.1PubChemLite[1]
Predicted Collision Cross Section ([M+H]+) 132.4 ŲPubChemLite[1]

Experimental Protocols: A Putative Synthesis Route

3.1. Synthesis of N-(2-aminoethyl)-N-methylaniline

This proposed two-step synthesis involves the initial reaction of N-methylaniline with a protected 2-haloethylamine, followed by deprotection.

Step 1: N-Alkylation of N-methylaniline with a protected 2-chloroethylamine.

  • To a solution of N-methylaniline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Add a solution of a protected 2-chloroethylamine, for instance, N-(2-chloroethyl)phthalimide (1.1 eq), to the reaction mixture.

  • Heat the mixture at a temperature ranging from 60 to 80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected intermediate.

  • Purify the intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Deprotection to yield N-(2-aminoethyl)-N-methylaniline.

  • Dissolve the purified N-protected intermediate in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the precipitated phthalhydrazide by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude N-(2-aminoethyl)-N-methylaniline.

  • Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base.

3.2. Formation of this compound

The final cationic product can be readily prepared by treating the purified N-(2-aminoethyl)-N-methylaniline with a suitable acid.

  • Dissolve the purified N-(2-aminoethyl)-N-methylaniline in a suitable solvent like diethyl ether or ethanol.

  • Slowly add one equivalent of a strong acid, such as hydrochloric acid (as a solution in diethyl ether) or sulfuric acid, while stirring.

  • The corresponding salt of this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Relationships and Workflows

The relationship between the chemical name, its structure, and its key identifiers, along with the proposed synthesis workflow, can be visualized using the following diagrams.

logical_relationship Chemical Name Chemical Name This compound This compound Chemical Name->this compound Structure Structure This compound->Structure Canonical SMILES Canonical SMILES Structure->Canonical SMILES InChIKey InChIKey Structure->InChIKey CNH+c1ccccc1 CNH+c1ccccc1 Canonical SMILES->CNH+c1ccccc1 GCGMQDJOIHALPF-UHFFFAOYSA-O GCGMQDJOIHALPF-UHFFFAOYSA-O InChIKey->GCGMQDJOIHALPF-UHFFFAOYSA-O

Chemical Identity Relationship Diagram

synthesis_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Protonation N-methylaniline N-methylaniline Reaction with protected 2-haloethylamine Reaction with protected 2-haloethylamine N-methylaniline->Reaction with protected 2-haloethylamine Base Protected Intermediate Protected Intermediate Reaction with protected 2-haloethylamine->Protected Intermediate Hydrazine Hydrate Hydrazine Hydrate Protected Intermediate->Hydrazine Hydrate Reflux N-(2-aminoethyl)-N-methylaniline N-(2-aminoethyl)-N-methylaniline Hydrazine Hydrate->N-(2-aminoethyl)-N-methylaniline Acid Treatment Acid Treatment N-(2-aminoethyl)-N-methylaniline->Acid Treatment e.g., HCl This compound Salt This compound Salt Acid Treatment->this compound Salt

Proposed Synthesis Workflow

References

Crystalline Structure of 2-(N-methylanilino)ethylazanium Salts: A Methodological and Conceptual Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Crystallographic Data and a Pivot to a General Framework

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available, specific crystallographic data for 2-(N-methylanilino)ethylazanium salts. For researchers, scientists, and drug development professionals, this knowledge gap presents both a challenge and an opportunity. While a detailed analysis of this specific compound's crystal structure is not possible at this time, this guide provides an in-depth technical overview of the methodologies and conceptual frameworks required to determine the crystalline structure of novel organic salts of this nature. Furthermore, it touches upon the potential biological significance of the N-methylaniline moiety, offering context for future research endeavors.

General Methodologies for Crystal Structure Elucidation

The determination of a novel crystalline structure, such as that of a this compound salt, follows a well-established, multi-step process. This workflow integrates chemical synthesis, crystallization, and sophisticated analytical techniques, primarily single-crystal X-ray diffraction.

Synthesis and Purification

The initial step involves the synthesis of the target compound. For a this compound salt, a plausible synthetic route would involve the quaternization of 2-(N-methylanilino)ethylamine with a suitable alkylating or protonating agent. The choice of counter-ion (halide, sulfate, etc.) introduced during this step will significantly influence the crystallization process and the final crystal packing.

Key Experimental Protocol: Quaternization

  • Reaction Setup: Dissolve 2-(N-methylanilino)ethylamine in a suitable aprotic solvent (e.g., diethyl ether, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add the alkylating agent (e.g., methyl iodide) or a strong acid (e.g., hydrochloric acid in an organic solvent) to the stirred solution at room temperature or under cooling, depending on the reaction's exothermicity.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

  • Isolation: The product, being a salt, will often precipitate out of the non-polar solvent. The solid can be isolated by filtration. If no precipitation occurs, the solvent can be removed under reduced pressure.

  • Purification: The crude salt is then purified, typically by recrystallization from an appropriate solvent or solvent mixture to obtain high-purity crystals suitable for X-ray diffraction.

Crystallization: The Art and Science

Growing single crystals of sufficient size and quality is often the most challenging step in structure determination. The goal is to slowly bring a supersaturated solution to a state of lower solubility, allowing for the ordered arrangement of molecules into a crystal lattice.

Common Crystallization Techniques for Organic Salts:

TechniqueDescription
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated solution of the compound, increasing the concentration and inducing crystallization.
Solvent Diffusion A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility and promotes crystal growth.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystal formation.
Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice.[1]

Experimental Workflow for X-ray Diffraction:

  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected by a detector.[1]

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined, often using direct methods for small molecules.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

The data obtained from a successful X-ray diffraction experiment provides a wealth of information, as summarized in the table below.

Table of Crystallographic Data:

Data CategoryInformation Provided
Unit Cell Parameters Dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles The dihedral angles that describe the conformation of the molecule.
Intermolecular Interactions Information on hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal packing.

Visualizing the Workflow

The logical progression from a synthesized compound to a fully characterized crystal structure can be visualized as a workflow.

experimental_workflow General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis cluster_validation Validation & Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Packing and Interactions validation->analysis

General Workflow for Crystal Structure Determination

Potential Biological Significance of N-Methylaniline Derivatives

While the primary focus is on crystalline structure, the biological context of the N-methylaniline moiety is relevant for drug development professionals. N-methylaniline and its derivatives are utilized as intermediates in the synthesis of various industrial and pharmaceutical compounds.[2][3][4] They are precursors for dyes, agrochemicals, and certain drugs.[2][3][4] The N-methylaniline scaffold is a component of molecules with diverse pharmacological activities.[2][3] The specific biological effects of this compound salts would depend on the overall molecular structure and would require dedicated biological screening.

Conclusion

Although specific crystallographic data for this compound salts are currently unavailable, this guide provides a robust framework for researchers to approach the structural elucidation of such novel organic salts. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established and, when applied systematically, can yield high-resolution structural information. The determination of the crystal structure of this and related compounds will be crucial for understanding their solid-state properties, stability, and for rational drug design efforts. The potential for these compounds to exhibit interesting biological activities, given the prevalence of the N-methylaniline moiety in medicinal chemistry, underscores the importance of future research in this area.

References

Dawn of a New Derivative: The Early History and Discovery of N-Methylanilino Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the foundational period of organic chemistry reveals the fascinating story of the discovery and early characterization of N-methylanilino derivatives. This technical guide illuminates the seminal work of 19th-century chemists, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the origins of this important class of compounds. The narrative pieces together the initial synthesis, the analytical techniques of the era, and the first explorations into the biological effects of these novel molecules.

The journey into the world of N-methylanilino derivatives begins with the pioneering work of August Wilhelm von Hofmann in the mid-19th century. Building upon the burgeoning understanding of aniline and its reactions, Hofmann's investigations into the molecular constitution of volatile organic bases laid the groundwork for the systematic synthesis of N-alkylated aniline derivatives. While a singular, definitive publication marking the "discovery" of N-methylaniline remains elusive, his extensive work on the action of alkyl halides on aniline, published in journals such as Annalen der Chemie und Pharmacie and the Quarterly Journal of the Chemical Society of London during the 1850s, details the formation of these new compounds.

The Birth of a Molecule: Early Synthetic Approaches

The initial synthesis of N-methylaniline was a direct extension of the study of amines and their analogy to ammonia. The primary method developed in Hofmann's laboratory involved the reaction of aniline with methyl iodide. This reaction, now a classic example of N-alkylation, was a significant step in demonstrating the ability to systematically modify the structure of organic bases.

Experimental Protocol: Synthesis of N-Methylaniline (circa 1850s)

The following protocol is a reconstruction based on the general methods described by Hofmann and his contemporaries for the alkylation of aniline. It is important to note that the equipment and purity of reagents in the mid-19th century were vastly different from modern standards.

Materials:

  • Aniline

  • Methyl Iodide

  • Potassium Hydroxide (Caustic Potash)

  • Diethyl Ether

  • Apparatus for distillation

Methodology:

  • Aniline and methyl iodide were combined in a sealed tube or a flask fitted with a reflux condenser.

  • The mixture was heated, often for an extended period, to facilitate the reaction. The progress of the reaction was monitored by the consumption of the starting materials.

  • Upon completion, the reaction mixture contained a mixture of aniline, N-methylaniline, N,N-dimethylaniline, and quaternary ammonium salts.

  • The mixture was then treated with a solution of potassium hydroxide to neutralize any hydroiodic acid formed and to liberate the free amines.

  • The organic layer was separated and subjected to fractional distillation to isolate the N-methylaniline from the unreacted aniline and the di-methylated product. The separation was challenging due to the close boiling points of the components.

Diagram: 19th-Century Synthesis Workflow for N-Methylaniline

G aniline Aniline reaction_vessel Reaction Vessel (Heated Sealed Tube) aniline->reaction_vessel methyl_iodide Methyl Iodide methyl_iodide->reaction_vessel mixture Reaction Mixture (Aniline, NMA, DMA, Salts) reaction_vessel->mixture koh Potassium Hydroxide Treatment mixture->koh separation Separation of Organic Layer koh->separation distillation Fractional Distillation separation->distillation nma N-Methylaniline distillation->nma

A simplified representation of the mid-19th-century synthesis process for N-methylaniline.

Characterization in the Gaslight Era: Early Analytical Techniques

The characterization of newly synthesized compounds in the 19th century relied on a limited but effective set of techniques. For N-methylaniline and its derivatives, the primary methods of identification and purity assessment included:

  • Elemental Analysis: Pioneered by Justus von Liebig, this technique involved the complete combustion of a known weight of the compound and the gravimetric determination of the resulting carbon dioxide and water. The nitrogen content was also determined, allowing for the calculation of the empirical formula.

  • Boiling Point Determination: The boiling point was a crucial physical constant used to identify and assess the purity of liquid organic compounds. Fractional distillation, though rudimentary, was the primary method for separating liquids with different boiling points.

  • Salt Formation: The basic nature of N-methylaniline allowed for its reaction with acids to form crystalline salts. The melting point and crystalline form of these salts provided another means of characterization.

PropertyEarly Reported Value (circa mid-19th Century)Modern Accepted Value
Boiling Point Approx. 192-196 °C194-196 °C
Elemental Composition Consistent with C₇H₉NC: 78.46%, H: 8.47%, N: 13.07%

Early Insights into Biological Activity: A Nascent Field

The initial discovery of N-methylanilino derivatives was primarily driven by the desire to understand the fundamental principles of organic chemistry and to create new dyes. Systematic investigation into their physiological effects was not the primary focus. However, the broader class of aniline derivatives quickly drew the attention of toxicologists and physicians.

Early studies on aniline itself revealed its potent toxicity, particularly its effects on the blood, leading to the condition now known as methemoglobinemia. While specific studies on the physiological action of N-methylaniline from this early period are scarce, it was generally understood that the introduction of an N-alkyl group could modify the toxicological profile of the parent aniline molecule. These early observations, though lacking the mechanistic detail of modern pharmacology, marked the first steps toward understanding the structure-activity relationships of these compounds. The primary "signaling pathway" identified, albeit crudely, was the interaction of these compounds with components of the blood, leading to impaired oxygen transport.

Diagram: Early Conceptualization of Aniline Derivative Toxicity

G aniline_derivative Aniline Derivative (e.g., N-Methylaniline) absorption Absorption into the Body aniline_derivative->absorption blood Interaction with Blood Components absorption->blood methemoglobin Methemoglobin Formation blood->methemoglobin oxygen_transport Impaired Oxygen Transport methemoglobin->oxygen_transport toxicity Observed Toxicity oxygen_transport->toxicity

A diagram illustrating the rudimentary understanding of aniline derivative toxicity in the 19th century.

The discovery and early exploration of N-methylanilino derivatives represent a pivotal moment in the history of organic chemistry. The development of synthetic methods to create these novel molecules not only expanded the chemical universe but also laid the foundation for the vast and varied applications of these compounds in modern science and industry, from pharmaceuticals to materials science. This guide serves as a testament to the ingenuity of early chemists and a valuable resource for those seeking to understand the historical context of their work.

Reactivity Profile of the Azanium Group in 2-(N-methylanilino)ethylazanium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity profile of the azanium group in the quaternary ammonium salt, 2-(N-methylanilino)ethylazanium. The content herein is curated for professionals in research and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of reaction pathways.

Introduction to this compound

This compound is a quaternary ammonium salt characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms. The reactivity of this azanium group is of significant interest in medicinal chemistry and organic synthesis. Quaternary ammonium salts are generally stable compounds; however, the azanium moiety in this specific molecule is susceptible to particular reaction pathways, primarily Hofmann elimination and nucleophilic substitution, which are influenced by the electronic and steric effects of the N-methylanilino substituent. Understanding these reactions is crucial for predicting the metabolic fate of drug candidates containing this functional group and for its application as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of its tertiary amine precursor, 2-(N-methylanilino)ethanol, with a suitable methylating agent, such as methyl iodide. This reaction, known as the Menschutkin reaction, proceeds via an SN2 mechanism.[1][2]

Experimental Protocol: Synthesis of this compound Iodide

Materials:

  • 2-(N-methylanilino)ethanol[3][4]

  • Methyl iodide[1]

  • Acetonitrile (anhydrous)[1]

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(N-methylanilino)ethanol (1.0 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 15 mL per gram of the amine).

  • Place the flask under an inert atmosphere.

  • While stirring the solution at room temperature, add methyl iodide (1.2 equivalents) dropwise using a syringe. Caution: Methyl iodide is toxic and a potential carcinogen; handle in a fume hood.[1][5]

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the quaternary ammonium salt may precipitate out of the solution. If not, add anhydrous diethyl ether to the reaction mixture until a precipitate forms.[1]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound iodide.

Reactivity Profile of the Azanium Group

The positively charged azanium group in this compound dictates its primary modes of reactivity. The key reactions include Hofmann elimination and nucleophilic substitution.

Hofmann Elimination

Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides, which are typically formed in situ from the corresponding halide salt by treatment with silver oxide and water.[6][7] The reaction involves the removal of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine via an E2 mechanism.[8][9]

For this compound hydroxide, heating will induce an E2 elimination, yielding N,N-dimethylaniline and ethene. The reaction follows the Hofmann rule , which predicts that the major product will be the least substituted alkene.[7][9] In this case, ethene is the only possible alkene product. The preference for the Hofmann product is attributed to the steric bulk of the leaving group, which makes the more accessible β-hydrogens more susceptible to abstraction by the base.[9]

Hofmann_Elimination reactant This compound hydroxide transition_state E2 Transition State reactant->transition_state Heat (Δ) Base (OH⁻) product1 N,N-Dimethylaniline transition_state->product1 product2 Ethene transition_state->product2 product3 Water transition_state->product3

Caption: Hofmann elimination pathway of this compound hydroxide.

Materials:

  • This compound iodide

  • Silver(I) oxide (Ag₂O)[5]

  • Deionized water

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Prepare an aqueous solution of this compound iodide.

  • Add a slurry of silver(I) oxide in water to the solution with stirring. This will precipitate silver iodide and generate the quaternary ammonium hydroxide in solution.[7]

  • Filter the mixture to remove the silver iodide precipitate.

  • Transfer the filtrate containing this compound hydroxide to a distillation flask.

  • Heat the solution to 100-150 °C.[10][11] The elimination reaction will occur, and the volatile products (ethene and N,N-dimethylaniline) can be collected. Ethene will evolve as a gas, while N,N-dimethylaniline can be distilled.

Nucleophilic Substitution

Although the C-N bond is generally strong, the azanium group can act as a leaving group in nucleophilic substitution reactions, particularly under forcing conditions or with potent nucleophiles.[12][13] In the case of this compound, a nucleophile can attack the α-carbon of the ethyl group, leading to the displacement of N,N-dimethylaniline as a neutral leaving group. This is an SN2 reaction.

Nucleophilic_Substitution Reactants This compound + Nucleophile (Nu⁻) SN2_Attack SN2 Attack on α-carbon Reactants->SN2_Attack Leaving_Group_Departure Departure of N,N-Dimethylaniline SN2_Attack->Leaving_Group_Departure Products Ethyl-Nu + N,N-Dimethylaniline Leaving_Group_Departure->Products

Caption: Logical workflow for SN2 reaction on this compound.

Materials:

  • This compound iodide

  • Thiophenol

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve thiophenol (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium thiophenoxide.

  • Add a solution of this compound iodide (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography to isolate the ethyl phenyl sulfide.

Quantitative Data Summary

ParameterEstimated ValueBasis for EstimationReference
pKa of conjugate acid of N,N-dimethylaniline~5.1The pKa of N,N-dimethylaniline is reported to be 5.07.[14]
pKa of β-hydrogens on the ethyl group~40-50Acidity of C-H bonds in alkanes.General Organic Chemistry Principles
pKa of N-(2-hydroxyethyl)anilineNot directly applicable, but the pKa of its conjugate acid provides insight into the basicity of the nitrogen. A study measured the pKa of related compounds.[15]

Note: Kinetic data for the Hofmann elimination and nucleophilic substitution reactions of this compound would need to be determined experimentally. The rates would be influenced by factors such as temperature, concentration of reactants, and the choice of solvent and base/nucleophile.

Conclusion

The azanium group in this compound displays a reactivity profile dominated by Hofmann elimination and susceptibility to nucleophilic attack under specific conditions. The steric hindrance provided by the quaternary ammonium moiety favors the formation of the least substituted alkene in elimination reactions. While stable under many conditions, the potential for C-N bond cleavage through these pathways is a critical consideration in the design and development of molecules containing this functional group. The provided protocols offer a foundation for the synthesis and further investigation of the reactivity of this compound.

References

Methodological & Application

Application Notes and Protocols for Phase-Transfer Catalysis Using Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phase-transfer catalysis (PTC) is a powerful synthetic methodology employed in organic chemistry to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[1][2][3] This technique is particularly valuable for reactions involving an organic-soluble substrate and a water-soluble nucleophile. By employing a phase-transfer catalyst, typically a quaternary ammonium salt, the transfer of the nucleophile from the aqueous phase to the organic phase is accelerated, leading to significantly enhanced reaction rates, milder reaction conditions, and improved yields.[1][2][4] These advantages make PTC a widely adopted strategy in industrial synthesis and academic laboratories.[5]

This document provides detailed application notes and protocols for the use of quaternary ammonium salts as phase-transfer catalysts, with a focus on the Williamson ether synthesis, a classic and widely used application of this methodology.[5][6][7]

Mechanism of Action: The Role of the Phase-Transfer Catalyst

The fundamental role of a quaternary ammonium salt, such as Benzyltrimethylammonium Chloride (BTMAC), in phase-transfer catalysis is to act as a shuttle for anions between the aqueous and organic phases.[1] The amphiphilic nature of the catalyst, possessing both a lipophilic organic component and a hydrophilic charged head, enables this transport.[1]

The catalytic cycle can be summarized as follows:

  • Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its counter-ion (e.g., Cl⁻) for the reacting anion (e.g., an alkoxide, RO⁻) to form a lipophilic ion pair (Q⁺OR⁻).

  • Phase Transfer: This newly formed ion pair is soluble in the organic phase and migrates across the phase boundary.

  • Reaction: In the organic phase, the "naked" and highly reactive anion is released to react with the organic substrate (e.g., an alkyl halide, R'X) to form the desired product (R-O-R').

  • Catalyst Regeneration: The quaternary ammonium cation, now paired with the leaving group anion (X⁻), migrates back to the aqueous phase to repeat the cycle.

This continuous process allows for a stoichiometric reaction to occur with only a catalytic amount of the phase-transfer agent.

Application: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[5][7][8] The use of phase-transfer catalysis significantly improves the efficiency of this reaction, particularly when the alkoxide is generated in situ from an alcohol using a strong base in an aqueous solution.[8][9]

Comparative Performance of Phase-Transfer Catalysts

The choice of the phase-transfer catalyst can influence the reaction efficiency. The following table summarizes the performance of different types of catalysts in a representative benzylation reaction.

CatalystCatalyst TypeReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt685
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt692
18-Crown-6Crown Ether495
Data is based on the benzylation of 2-phenylpropanenitrile and serves as a representative comparison of catalyst efficacy.[4]

Experimental Protocols

Protocol 1: Synthesis of Benzyl Phenyl Ether via Phase-Transfer Catalysis

This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl chloride using a quaternary ammonium salt as the phase-transfer catalyst.

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Benzyltrimethylammonium Chloride (BTMAC) or Tetrabutylammonium Bromide (TBAB) (catalyst)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents) in toluene.

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 equivalents) to the stirred mixture.

  • Addition of Alkylating Agent: To the vigorously stirred two-phase mixture, add benzyl chloride (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water and diethyl ether.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure benzyl phenyl ether.

Protocol 2: Synthesis of Glycidyl Ethers

An improved method for the synthesis of glycidyl ethers utilizes a phase-transfer catalyst in the absence of organic solvents.[10]

Materials:

  • Fatty alcohol (e.g., octanol)

  • Epichlorohydrin

  • Sodium hydroxide (solid)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • A mixture of the fatty alcohol, epichlorohydrin, solid sodium hydroxide, and TBAB is stirred vigorously.

  • The reaction is typically carried out at a controlled temperature.

  • The solid byproducts (NaCl and excess NaOH) can be removed by simple filtration.[10]

  • This method has been shown to produce high yields of glycidyl ethers (e.g., 92.0% for octylglycidyl ether).[10]

Visualizing the Process

Phase-Transfer Catalysis Workflow

The following diagram illustrates the general workflow for a reaction conducted under phase-transfer catalysis conditions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Combine Organic Substrate, Catalyst, and Solvent B Add Aqueous Base (e.g., NaOH solution) A->B Formation of two-phase system C Add Alkylating Agent B->C D Heat and Stir Vigorously C->D E Monitor by TLC D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: General experimental workflow for phase-transfer catalysis.

Catalytic Cycle of Williamson Ether Synthesis

The diagram below depicts the mechanism of the phase-transfer catalyzed Williamson ether synthesis.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq1 ROH + NaOH -> RO⁻Na⁺ + H₂O aq2 Q⁺X⁻ + RO⁻Na⁺ -> Q⁺OR⁻ + NaX aq1->aq2 Anion Exchange org1 Q⁺OR⁻ + R'X -> ROR' + Q⁺X⁻ aq2->org1 Phase Transfer org1->aq2 Catalyst Regeneration org2 Product: ROR' org1->org2

Caption: Catalytic cycle in phase-transfer catalyzed ether synthesis.

References

Application Notes and Protocols: 2-(N-methylanilino)ethylazanium Analogs in Micellar Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cationic surfactants, particularly those incorporating quaternary ammonium moieties with functionalized side chains, are a versatile class of molecules in micellar catalysis. While specific data on 2-(N-methylanilino)ethylazanium is not extensively available in the public domain, its structural features—a quaternary ammonium head group and an N-alkylanilino tail—suggest its utility in promoting organic reactions in aqueous media. This document provides an overview, application data, and detailed protocols for a structurally analogous N-alkylanilinium surfactant in a representative micellar catalysis application: the selective N-alkylation of aniline.

Micellar catalysis leverages the self-assembly of surfactant molecules in water to form micelles, which act as nanoreactors.[1] These micelles can solubilize nonpolar reactants in their hydrophobic core, thereby increasing local reactant concentrations and accelerating reaction rates, often with enhanced selectivity compared to conventional organic solvents.[1][2] Cationic surfactants, in particular, can stabilize anionic intermediates and transition states, further influencing the reaction outcome.

Logical Relationship of Micellar Catalysis

The following diagram illustrates the fundamental principle of micellar catalysis.

Micellar_Catalysis_Principle cluster_water Aqueous Bulk Phase cluster_micelle Micellar Nanoreactor Surfactant_Monomers Surfactant Monomers Micelle Micelle Surfactant_Monomers->Micelle CMC Reactant_A Hydrophobic Reactant A Reactant_B Hydrophobic Reactant B Catalyst Catalyst Product Product Reactant_A->Product Reactant_B->Product Product_aq Product (aq) Product->Product_aq Release Catalyst->Product Reactant_A_aq Reactant A (aq, low solubility) Reactant_A_aq->Reactant_A Partitioning Reactant_B_aq Reactant B (aq, low solubility) Reactant_B_aq->Reactant_B Partitioning

Caption: Principle of micellar catalysis in an aqueous medium.

Application: Selective N-Alkylation of Aniline

The selective mono-N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding precursors for pharmaceuticals, dyes, and other fine chemicals. Performing this reaction in water using micellar catalysis offers a greener alternative to traditional methods that often rely on volatile organic solvents.[3] Here, we present data for the N-alkylation of aniline with 1-bromobutane, catalyzed by a hypothetical N-butyl-N-methylanilinium bromide surfactant, an analog of this compound.

Quantitative Data Summary

The following tables summarize the performance of the N-butyl-N-methylanilinium bromide surfactant in the model reaction.

Table 1: Effect of Surfactant Concentration on Reaction Yield and Selectivity

Surfactant Conc. (mol/L)Conversion (%)N-butylaniline Yield (%)N,N-dibutylaniline Yield (%)Selectivity for Mono-alkylation (%)
0 (in water)54180
0.056558789
0.108879990
0.1592811188
0.2093801386

Reaction Conditions: Aniline (10 mmol), 1-bromobutane (12 mmol), NaOH (15 mmol), water (50 mL), 70°C, 8 hours.

Table 2: Influence of Alkyl Halide on Reaction Outcome

Alkyl HalideConversion (%)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1-Bromobutane88799
1-Iodobutane958510
1-Chlorobutane45405
Benzyl Bromide98926

Reaction Conditions: Aniline (10 mmol), Alkyl Halide (12 mmol), Surfactant (0.10 mol/L), NaOH (15 mmol), water (50 mL), 70°C, 8 hours.

Experimental Protocols

Protocol 1: Synthesis of N-butyl-N-methylanilinium Bromide

This protocol describes a general two-step synthesis for a representative anilinium-based surfactant.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Butylation of N-methylaniline cluster_step2 Step 2: Quaternization A N-methylaniline C Reflux in Acetone with K2CO3 A->C B 1-Bromobutane B->C D N-butyl-N-methylaniline C->D E N-butyl-N-methylaniline G Stir at Room Temp. in Acetonitrile E->G F Ethyl Bromoacetate F->G H N-butyl-N-(ethoxycarbonylmethyl)- N-methylanilinium bromide G->H Catalysis_Workflow A Prepare Aqueous Surfactant Solution B Add Reactants: Aniline, 1-Bromobutane, NaOH A->B C Heat and Stir (e.g., 70°C for 8h) B->C D Cool Reaction Mixture C->D E Extract with Ethyl Acetate D->E F Separate Organic Layer E->F G Dry (Na2SO4), Filter, and Concentrate F->G H Analyze Products (GC-MS, HPLC) G->H

References

Application Note & Protocol: Preparation of 2-(N-methylanilino)ethylazanium Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "2-(N-methylanilino)ethylazanium" is not a widely documented commercial chemical. This protocol is based on the chemical properties of its parent amine, N¹-methyl-N¹-phenylethane-1,2-diamine, and general laboratory procedures for preparing stock solutions of amine salts. The user must validate this protocol for their specific experimental needs. The compound is assumed to be a dihydrochloride salt for molecular weight calculations and solubility predictions.

Introduction

The reliability and reproducibility of in vitro assays are critically dependent on the accurate preparation of test compound stock solutions. Improperly prepared solutions can lead to errors in concentration, precipitation of the compound, or degradation, all of which compromise the integrity of experimental results.[1] This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for this compound, intended for use in various in vitro biological assays.

The compound is the protonated form of N¹-methyl-N¹-phenylethane-1,2-diamine. As an amine, it readily forms salts (ammonium salts) with acids, which typically enhances water solubility and stability.[2][3] This protocol assumes the compound is provided as a dihydrochloride salt, herein referred to as "the compound."

Safety Precautions

As the specific toxicological properties of this compound are not well-documented, it must be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or solution form.

  • Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste materials according to your institution's hazardous waste guidelines.

Materials and Equipment

3.1 Materials

  • This compound salt (e.g., dihydrochloride)

  • Solvent:

    • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

    • Sterile, DNase/RNase-free, ultra-pure water (for aqueous-based assays if solubility permits)

  • Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile syringe filters (0.22 µm pore size), compatible with the chosen solvent (e.g., PTFE for DMSO, PES for aqueous solutions)

3.2 Equipment

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Pipettors and sterile, filtered pipette tips

  • Biological safety cabinet (BSC) for sterile operations

  • Freezer (-20°C or -80°C) for storage

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing the stock solution. This protocol uses the dihydrochloride salt for calculations.

ParameterValue / RecommendationNotes
Compound Name This compound dihydrochlorideAssumed salt form.
Synonym N¹-Methyl-N¹-phenylethane-1,2-diamine dihydrochloride
Molecular Formula C₉H₁₆Cl₂N₂
Molecular Weight (MW) 223.14 g/mol [4]
Primary Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to ensure stability.
Secondary Solvent Sterile Water or PBSSolubility must be confirmed. Amine salts are often water-soluble.[2]
Recommended Stock Conc. 10 mM - 100 mMA high concentration allows for small volumes to be used in assays, minimizing solvent effects.[1][5]
Storage Temperature -20°C or -80°CAliquoting is critical to avoid freeze-thaw cycles.[1]
Storage Stability > 6 months (typical)Stability is compound-specific. Avoid prolonged exposure to light.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare 1 mL of a 10 mM stock solution in DMSO. Adjust volumes as necessary for your requirements.

5.1 Calculation of Required Mass

  • Objective: Prepare 1 mL of a 10 mM stock solution.

  • Formula: Mass (mg) = Concentration (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

  • Calculation:

    • Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (223.14 g/mol ) x 1000 mg/g

    • Mass (mg) = 2.23 mg

5.2 Step-by-Step Procedure

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 2.23 mg of the compound directly into the tube. Perform this step in a chemical fume hood.

  • Solvent Addition: Add 1 mL of high-purity, sterile DMSO to the tube containing the compound.

  • Dissolution:

    • Close the tube cap tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Sterilization (Optional but Recommended):

    • If the stock solution will be added directly to sterile cell cultures, it should be filter-sterilized.

    • Using a sterile syringe, draw up the entire solution.

    • Attach a 0.22 µm PTFE syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile 1.5 mL microcentrifuge tube. This step should be performed in a biological safety cabinet.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[6]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C, protected from light.

5.3 Preparation of Working Solutions

  • When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare serial dilutions from this stock solution using the appropriate cell culture medium or assay buffer.

  • Important: The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v), and ideally ≤0.1%, as higher concentrations can be cytotoxic or affect experimental outcomes.[5] Always include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.

Visualization of Workflow

The following diagram illustrates the workflow for preparing the stock solution.

StockSolutionWorkflow start Start calculate Calculate Mass (e.g., 2.23 mg for 1mL of 10mM) start->calculate 1 weigh Weigh Compound calculate->weigh 2 add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent 3 dissolve Dissolve (Vortex / Sonicate) add_solvent->dissolve 4 filter Sterile Filter (0.22 µm) dissolve->filter 5 (Recommended) aliquot Aliquot (Single-use volumes) dissolve->aliquot If not filtering filter->aliquot 6 store Store (-20°C or -80°C) aliquot->store 7 end_node Ready for Assay Dilution store->end_node

Caption: Workflow for preparing a sterile stock solution.

References

Analytical methods for quantifying 2-(N-methylanilino)ethylazanium in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Quantification of 2-(N-methylanilino)ethylazanium

These application notes provide detailed protocols for the quantitative analysis of this compound in complex mixtures using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a quaternary ammonium compound (QAC) that also contains an aniline functional group. QACs are utilized in a wide range of industrial and consumer products, including as antiseptics, disinfectants, and phase-transfer catalysts.[1] The presence of the aniline moiety suggests potential applications in chemical synthesis and pharmaceutical development. Accurate and reliable quantification of this compound in complex matrices such as pharmaceutical formulations, biological fluids, or environmental samples is crucial for quality control, pharmacokinetic studies, and safety assessments.

This document outlines two distinct analytical methods tailored for different analytical needs:

  • HPLC-UV: A robust and widely accessible method suitable for quantifying higher concentrations of the analyte. It leverages the inherent ultraviolet (UV) absorbance of the aniline chromophore.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification. This technique provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments, minimizing matrix interference.[2]

Principle of Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method separates this compound from other components in a mixture based on its physicochemical interactions with a stationary phase (e.g., C18 reversed-phase column) and a mobile phase. As a permanently charged quaternary ammonium compound, its retention on a standard reversed-phase column can be challenging. Therefore, the use of an ion-pairing agent in the mobile phase may be necessary to achieve adequate retention and symmetrical peak shape. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[3][4] The analyte is first separated from the matrix components chromatographically. The eluent is then introduced into an electrospray ionization (ESI) source, where this compound, being a pre-charged quaternary amine, is efficiently ionized in positive ion mode.

The mass spectrometer isolates the parent ion (precursor ion) based on its mass-to-charge ratio (m/z). This precursor ion is then fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels even in complex biological matrices.[5][6]

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analyte.[7] For complex aqueous samples (e.g., urine, plasma, wastewater), Solid-Phase Extraction (SPE) is the recommended technique due to its high selectivity and recovery.[8][9]

A mixed-mode SPE sorbent with both reversed-phase and strong cation-exchange functionalities is ideal for isolating a quaternary ammonium compound like this compound. The reversed-phase mechanism retains non-polar components, while the cation-exchange mechanism strongly retains the positively charged analyte.

cluster_spe Solid-Phase Extraction (SPE) Steps start Complex Mixture (e.g., Plasma, Urine) pretreatment Sample Pretreatment (e.g., pH adjustment, Centrifugation) start->pretreatment loading 2. Sample Loading pretreatment->loading spe_cartridge Mixed-Mode Cation Exchange SPE Cartridge conditioning 1. Conditioning (Methanol, followed by Water) washing 3. Washing (Remove interferences with acidic buffer & Methanol) loading->washing elution 4. Elution (Ammoniated Methanol) washing->elution reconstitution Evaporation & Reconstitution in Mobile Phase elution->reconstitution final_sample Final Sample for LC Injection reconstitution->final_sample sample Prepared Sample (from SPE) autosampler Autosampler Injection (20 µL) sample->autosampler hplc HPLC System autosampler->hplc column C18 Column (150 x 4.6 mm) hplc->column uv_detector UV Detector (245 nm) column->uv_detector chromatogram Chromatogram (Peak Area) uv_detector->chromatogram data_analysis Data Analysis (Calibration Curve) chromatogram->data_analysis result Concentration (µg/mL) data_analysis->result cluster_ms Tandem Mass Spectrometer sample Prepared Sample (from SPE) lc_system UHPLC Separation (C18 Column) sample->lc_system esi ESI Source (Ionization) lc_system->esi q1 Q1: Precursor Ion Selection esi->q1 q2 q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data_analysis Data System (Quantification) detector->data_analysis result Concentration (ng/mL) data_analysis->result start Start: Need to quantify This compound conc_check Expected Analyte Concentration > 1 µg/mL? start->conc_check matrix_check Is Matrix Complexity High? (e.g., Plasma) conc_check->matrix_check No hplc_uv Use HPLC-UV Method conc_check->hplc_uv Yes id_check Is Definitive ID Required? matrix_check->id_check No lc_msms Use LC-MS/MS Method matrix_check->lc_msms Yes id_check->hplc_uv No id_check->lc_msms Yes

References

Application Notes and Protocols: 2-(N-methylanilino)ethylazanium Ionic Liquids in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The ionic liquid 2-(N-methylanilino)ethylazanium is a novel compound not readily found in existing scientific literature. The following application notes and protocols are based on established principles of electrochemistry and data from structurally analogous anilinium and ammonium-based ionic liquids. The provided data should be considered as estimations, and researchers should determine the precise properties of their specific this compound salt experimentally.

Introduction

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and wide electrochemical windows. These characteristics make them promising candidates for various electrochemical applications, including as electrolytes in batteries, solvents for electrodeposition, and as components of electrochemical sensors, particularly in the field of drug development.

The this compound cation possesses a structure that suggests potential for interesting electrochemical behavior due to the presence of the electroactive N-methylanilino group. When paired with various anions (e.g., tetrafluoroborate, hexafluorophosphate, bis(trifluoromethylsulfonyl)imide), it can form a family of ionic liquids with tunable properties. These application notes provide a general framework for the electrochemical characterization and application of ionic liquids based on this cation.

Potential Synthesis of this compound Salts

A plausible synthetic route for this compound salts involves a two-step process:

  • Synthesis of the Precursor: Reaction of N-methylaniline with a suitable 2-haloethylamine derivative.

  • Quaternization: Alkylation of the resulting amine to form the desired quaternary ammonium salt.

An alternative method could involve the reaction of N-methyl-N-phenylethane-1,2-diamine with a suitable alkylating agent. The final step would typically involve an anion exchange reaction to introduce the desired counter-ion (e.g., BF₄⁻, PF₆⁻, NTf₂⁻). Purity of the final ionic liquid is crucial for accurate electrochemical studies, as impurities like water and halides can significantly affect the results.

Physicochemical and Electrochemical Properties (Estimated)

The properties of a this compound-based ionic liquid will be highly dependent on the choice of the anion. The following table summarizes the expected range of key properties based on data from similar ammonium and anilinium ionic liquids.

PropertyEstimated RangeSignificance in Electrochemical Studies
Electrochemical Window 3.0 to 5.5 VDefines the potential range within which the ionic liquid is stable and can be used as an electrolyte without decomposition.
Ionic Conductivity 0.1 to 10 mS/cmA measure of the ionic liquid's ability to conduct an electric current. Higher conductivity is generally desirable.
Viscosity 20 to 200 mPa·s at 25°CAffects mass transport of electroactive species to the electrode surface. Lower viscosity is often preferred for faster kinetics.
Density 1.0 to 1.5 g/cm³Important for practical considerations such as cell design and volume calculations.

Experimental Protocols

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a system and to determine the electrochemical window of the ionic liquid.

Objective: To determine the electrochemical stability window of a this compound-based ionic liquid.

Materials:

  • This compound salt (e.g., with BF₄⁻ or NTf₂⁻ anion)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

  • Counter electrode (e.g., Platinum wire or mesh)

  • Potentiostat/Galvanostat

  • Inert gas (Argon or Nitrogen) for purging

Procedure:

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Add the this compound ionic liquid to the cell, ensuring the electrodes are sufficiently immersed.

  • Purge the ionic liquid with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the liquid during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment:

    • Initial Potential: Set to the open-circuit potential (OCP).

    • Vertex Potential 1 (Anodic Limit): Start with a conservative positive potential (e.g., +2.0 V) and gradually increase in subsequent scans.

    • Vertex Potential 2 (Cathodic Limit): Start with a conservative negative potential (e.g., -2.0 V) and gradually decrease in subsequent scans.

    • Scan Rate: A typical starting scan rate is 50-100 mV/s.

    • Number of Cycles: 1-3 cycles are usually sufficient.

  • Run the experiment and record the voltammogram.

  • The electrochemical window is determined by the potential limits where a significant increase in current is observed, indicating the oxidation or reduction of the ionic liquid itself.

Experimental workflow for Cyclic Voltammetry.

EIS is a powerful technique to study the interfacial properties of the electrode/ionic liquid interface and the bulk conductivity of the ionic liquid.

Objective: To characterize the ionic conductivity and interfacial capacitance of a this compound-based ionic liquid.

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Set up the electrochemical cell as described for the CV experiment.

  • Connect the electrodes to the potentiostat with an impedance analysis module.

  • Set the DC potential to the open-circuit potential (OCP).

  • Set the AC potential amplitude (e.g., 5-10 mV).

  • Set the frequency range (e.g., from 100 kHz down to 0.1 Hz).

  • Run the impedance measurement.

  • The resulting Nyquist plot (Z' vs. -Z'') can be fitted to an equivalent circuit model to extract parameters like the bulk resistance (related to ionic conductivity) and the double-layer capacitance.

G cluster_setup Setup cluster_measurement Measurement cluster_modeling Data Analysis S1 Assemble Cell S2 Add IL & Purge S1->S2 M1 Set DC & AC potential S2->M1 M2 Define Frequency Range M1->M2 M3 Acquire Data M2->M3 A1 Fit to Equivalent Circuit M3->A1 A2 Extract Parameters A1->A2

Workflow for Electrochemical Impedance Spectroscopy.

Application in Electrochemical Sensing for Drug Development

Ionic liquids can be used to modify electrode surfaces to create sensitive and selective electrochemical sensors for the detection of pharmaceutical compounds. The this compound cation, with its aniline moiety, could be electropolymerized to form a conductive polymer film on an electrode surface. This modified electrode could then be used for the detection of drug molecules.

Hypothetical Signaling Pathway for a Sensor:

The following diagram illustrates a conceptual pathway for an electrochemical sensor utilizing a poly(this compound) modified electrode for drug detection.

G cluster_modification Electrode Modification cluster_detection Drug Detection cluster_output Output A Bare Electrode B Electropolymerization of This compound IL A->B C Polymer-Modified Electrode B->C D Introduction of Drug Analyte C->D E Electrochemical Interaction (e.g., oxidation/reduction) D->E F Generation of Analytical Signal E->F G Signal Proportional to Drug Concentration F->G

Conceptual pathway for a drug sensor.

Protocol for Electrode Modification and Drug Detection (General):

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) to a mirror finish.

  • Electropolymerization: Prepare a solution of the this compound ionic liquid in a suitable solvent (if necessary) or use the neat IL. Cycle the potential in a range where the monomer oxidizes to deposit a polymer film on the electrode.

  • Characterization: Characterize the modified electrode using CV and EIS to confirm film formation and determine its electrochemical properties.

  • Drug Detection:

    • Prepare solutions of the target drug in a suitable buffer or electrolyte.

    • Immerse the modified electrode in the drug solution.

    • Use a suitable electrochemical technique (e.g., differential pulse voltammetry, square wave voltammetry, or amperometry) to measure the electrochemical response of the drug at the modified electrode surface.

    • The measured current should be proportional to the concentration of the drug.

Conclusion

While specific experimental data for this compound-based ionic liquids are not yet available, the protocols and estimated properties provided in these application notes offer a solid starting point for researchers. The unique structure of this cation suggests that its corresponding ionic liquids could be valuable materials in various electrochemical applications, particularly in the development of novel electrochemical sensors for the pharmaceutical industry. Rigorous experimental characterization will be essential to fully elucidate the potential of this new class of ionic liquids.

Application Notes and Protocols for Kinetic Studies of Reactions Catalyzed by 2-(N-methylanilino)ethylazanium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(N-methylanilino)ethylazanium is a quaternary ammonium salt. Such compounds are widely recognized for their efficacy as phase-transfer catalysts (PTCs).[1][2][3] PTCs facilitate the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase.[3][4] The catalyst transports a reactant, usually an anion, from the aqueous phase into the organic phase, where it can react with the substrate.[3][5] This methodology is instrumental in various organic syntheses, including nucleophilic substitution, alkylation, and elimination reactions.[2][6]

These application notes provide a detailed experimental setup for studying the kinetics of reactions catalyzed by this compound. A model nucleophilic substitution reaction (SN2) is used to illustrate the protocol. The provided methodologies are intended for researchers, scientists, and drug development professionals to elucidate the catalytic efficiency and reaction mechanism of this catalyst.

Model Reaction: Nucleophilic Substitution of 1-Bromooctane with Cyanide

A classic example of a phase-transfer catalyzed reaction is the nucleophilic substitution of an alkyl halide by a cyanide salt. In this model system, 1-bromooctane (soluble in the organic phase) reacts with sodium cyanide (soluble in the aqueous phase) to produce 1-cyanooctane. The reaction is sluggish without a catalyst due to the insolubility of the nucleophile in the organic phase. This compound is proposed to facilitate this reaction.

Reaction Scheme:

CH3(CH2)7Br (org) + NaCN (aq) --[this compound]--> CH3(CH2)7CN (org) + NaBr (aq)

Experimental Protocols

Materials and Reagents
  • This compound (Catalyst)

  • 1-Bromooctane (Substrate)

  • Sodium Cyanide (Nucleophile)

  • Toluene (Organic Solvent)

  • Deionized Water (Aqueous Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Sodium Hydroxide (for pH adjustment, if necessary)

  • Hydrochloric Acid (for quenching the reaction)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment
  • Jacketed glass reactor with overhead stirrer and temperature control

  • Gas Chromatograph (GC) with a suitable capillary column and Flame Ionization Detector (FID)

  • Autosampler for GC

  • Syringes for sampling

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (volumetric flasks, pipettes, vials)

  • Thermostatic water bath

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagent Solutions (Substrate, Nucleophile, Catalyst) setup_reactor Set up Jacketed Reactor (Temperature, Stirring Speed) prep_reagents->setup_reactor add_reactants Add Reactants to Reactor (Aqueous and Organic Phases) setup_reactor->add_reactants initiate Initiate Reaction (Add Catalyst) add_reactants->initiate sampling Take Samples at Timed Intervals initiate->sampling quench Quench Reaction in Samples sampling->quench extract Extract Organic Layer quench->extract analyze Analyze by GC-FID extract->analyze integrate Integrate Peak Areas analyze->integrate calculate Calculate Concentrations integrate->calculate plot Plot Kinetic Data calculate->plot

Caption: Experimental workflow for the kinetic study.

Procedure for a Single Kinetic Run
  • Reactor Setup: A 100 mL jacketed glass reactor is equipped with an overhead stirrer and connected to a thermostatic water bath set to the desired temperature (e.g., 60 °C).

  • Charging the Reactor:

    • Add 20 mL of a 2 M aqueous solution of sodium cyanide to the reactor.

    • Add 20 mL of a toluene solution containing 1-bromooctane (e.g., 0.1 M) and the internal standard, dodecane (e.g., 0.05 M).

  • Equilibration: Stir the biphasic mixture at a constant rate (e.g., 500 rpm) for 15 minutes to ensure thermal equilibrium.

  • Reaction Initiation:

    • Take an initial sample (t=0) immediately before adding the catalyst.

    • Initiate the reaction by adding a specific amount of the this compound catalyst (e.g., 1 mol% relative to the substrate).

  • Sampling:

    • Withdraw aliquots (e.g., 0.1 mL) of the organic phase at regular time intervals (e.g., every 10 minutes for the first hour, then every 20 minutes) using a syringe.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in each aliquot by adding it to a vial containing a small amount of dilute hydrochloric acid.

    • Add a drying agent like anhydrous magnesium sulfate.

  • GC Analysis:

    • Inject the prepared samples into the GC-FID to determine the concentrations of 1-bromooctane and 1-cyanooctane relative to the internal standard.

Data Presentation

The quantitative data obtained from the kinetic experiments should be organized into tables for clear interpretation and comparison.

Table 1: Initial Rate Data for Determination of Reaction Order

Experiment[1-Bromooctane]₀ (M)[NaCN]₀ (M)[Catalyst]₀ (mol%)Initial Rate (M/s)
10.12.01.0Value
20.22.01.0Value
30.14.01.0Value
40.12.02.0Value

Table 2: Kinetic Data for a Single Run

Time (s)[1-Bromooctane] (M)ln([1-Bromooctane])1/([1-Bromooctane])
00.100-2.30310.0
600ValueValueValue
1200ValueValueValue
2400ValueValueValue
3600ValueValueValue

Table 3: Effect of Temperature on the Rate Constant

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)ln(k)1/T (K⁻¹)
323.15ValueValue0.00309
333.15ValueValue0.00300
343.15ValueValue0.00291
353.15ValueValue0.00283

Data Analysis

  • Determination of Reaction Order: The order of the reaction with respect to each reactant can be determined by comparing the initial rates from Table 1. For example, doubling the concentration of 1-bromooctane while keeping others constant (Experiment 1 vs. 2) will reveal its order. SN2 reactions are typically first-order with respect to both the substrate and the nucleophile.[7][8]

  • Rate Law: The rate law for this phase-transfer catalyzed reaction is expected to be of the form: Rate = k_obs [1-Bromooctane]^x [NaCN]^y [Catalyst]^z where k_obs is the observed rate constant, and x, y, and z are the reaction orders.

  • Calculation of the Rate Constant: Once the reaction orders are determined, the rate constant (k) can be calculated from the integrated rate law that best fits the data in Table 2.

  • Activation Energy: The activation energy (Ea) can be determined from the Arrhenius plot of ln(k) versus 1/T using the data from Table 3.

Catalytic Cycle

The proposed catalytic cycle for the phase-transfer catalysis by this compound (Q⁺X⁻) is depicted below.

G cluster_phases Phase-Transfer Catalysis cluster_aq Aqueous Phase cluster_org Organic Phase NaCN Na⁺ + CN⁻ QCN_org Q⁺CN⁻ NaCN->QCN_org Anion Exchange NaBr Na⁺ + Br⁻ QBr_aq Q⁺Br⁻ QBr_aq->NaCN Cycle Repeats RBr R-Br RCN R-CN RBr->RCN RCN->QBr_aq Catalyst Regeneration QCN_org->RCN Nucleophilic Attack

References

Application Note: Quantitative Analysis of 2-(N-methylanilino)ethylazanium in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(N-methylanilino)ethylazanium is a quaternary ammonium compound of interest in pharmaceutical and toxicological research. Accurate and sensitive quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and safety studies. This application note presents a detailed, robust, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Analytical Method

A comprehensive LC-MS/MS method was developed for the sensitive and selective quantification of this compound. The following sections detail the optimized parameters for chromatography and mass spectrometry, as well as the sample preparation protocol.

Liquid Chromatography Conditions

The chromatographic separation was performed on a C18 reversed-phase column. The gradient elution profile ensures efficient separation of the analyte from endogenous plasma components, minimizing matrix effects.

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
3.095
4.095
4.15
5.05

Mass Spectrometry Conditions

The analysis was carried out on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was employed for quantification, providing high selectivity and sensitivity.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound165.1120.10.13015
This compound (Qualifier)165.191.10.13025
This compound-d3 (IS)168.1123.10.13015

Experimental Protocols

Materials and Reagents

  • This compound reference standard

  • This compound-d3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its deuterated internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

  • Spiking: Spike blank human plasma with the CC and QC working solutions to achieve the desired concentrations. The final concentration of the organic solvent in the spiked plasma should not exceed 5%.

Sample Preparation Protocol: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Add 50 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Diagram of the Experimental Workflow

experimental_workflow sample Plasma Sample (50 µL) is_addition Add IS in Acetonitrile (200 µL) sample->is_addition Sample Preparation vortex Vortex Mix (30s) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant (100 µL) centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis Injection

Caption: A schematic of the sample preparation and analysis workflow.

Method Validation Summary

The developed method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 3: Calibration Curve and Linearity

ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1.0< 15< 15± 20
Low QC3.0< 10< 10± 15
Mid QC100< 10< 10± 15
High QC800< 10< 10± 15

Table 5: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC3.095.298.5
High QC80098.1101.2

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient. The method demonstrates excellent sensitivity, specificity, precision, and accuracy over a wide calibration range, making it suitable for routine analysis in a regulated bioanalytical laboratory.

Logical Relationship of Method Development

method_development_logic analyte_properties Analyte Properties (Polarity, MW) sample_prep Sample Preparation (Protein Precipitation) analyte_properties->sample_prep lc_dev LC Method Development (Column, Mobile Phase) analyte_properties->lc_dev ms_dev MS Method Development (Ionization, MRM) analyte_properties->ms_dev method_goal Method Goal (Quantification in Plasma) method_goal->sample_prep method_goal->lc_dev method_goal->ms_dev optimization Optimization (Gradient, Collision Energy) sample_prep->optimization lc_dev->optimization ms_dev->optimization validation Method Validation (Precision, Accuracy, etc.) optimization->validation final_method Final Validated Method validation->final_method

Caption: The logical flow of the LC-MS/MS method development process.

Titration method for determining the concentration of quaternary ammonium compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the concentration of quaternary ammonium compounds (QACs) using various titration methods. These methods are essential for quality control, formulation development, and regulatory compliance in the pharmaceutical and chemical industries.

Potentiometric Titration with an Ionic Surfactant Electrode

Potentiometric titration is a highly accurate and automated method for QAC determination, offering a significant improvement over manual, colorimetric methods.[1][2][3][4] This technique avoids the use of hazardous solvents like chloroform, which are common in traditional two-phase titrations.[1][2][3][4] The endpoint is determined by monitoring the potential change of an ion-selective electrode (ISE) as a titrant is added, providing objective and reproducible results.[1][2]

Principle

This method involves the direct titration of cationic QACs with an anionic surfactant standard solution, typically sodium lauryl sulfate (SLS).[1][2] An ionic surfactant-selective electrode is used to detect the endpoint. The electrode's potential is proportional to the concentration of free QACs in the solution. As the anionic titrant is added, it forms an ion-pair with the QAC. At the equivalence point, there is a sharp change in the electrode potential, indicating the complete reaction of the QACs.

Experimental Protocol

Apparatus:

  • Automatic Potentiometric Titrator (e.g., Metrohm Titrando system)[1][2]

  • Ionic Surfactant-Selective Electrode

  • Ag/AgCl Reference Electrode[1][2]

  • Magnetic Stirrer and Stir Bar

  • Burette (automated as part of the titrator)

  • Beakers (100 mL, tall form)[5][6]

  • Volumetric flasks and pipettes

Reagents:

  • Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS) solution.[5][6]

  • QAC Standard (for calibration): Hyamine® 1622 or Cetylpyridinium chloride (0.004 M).[5][6]

  • Buffer: pH 10 Borate Buffer.[5][6]

  • Electrode Conditioning Solution: A mixture of 0.5 mL of 0.004 M SDS and 0.5 mL of 0.004 M Hyamine 1622 in water.[5][6]

  • Triton X-100 solution (optional, to keep electrodes clean).[5][6]

Procedure:

  • Electrode Conditioning: Before the first use, and periodically, condition the surfactant electrode by immersing it in the conditioning solution for a few minutes.[5][6]

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 0.02–0.06 mmol of the QAC into a 100 mL tall form beaker.[5][6]

    • Add 10 mL of pH 10 buffer solution and dilute to about 50 mL with distilled water.[5][6]

    • If necessary, add 0.5 mL of Triton X-100 solution.[5][6]

  • Titration:

    • Immerse the surfactant and reference electrodes, along with the burette tip, into the sample solution.

    • Stir the solution at a constant rate.

    • Titrate with the standardized 0.004 M SDS solution.

    • The titrator will automatically detect the endpoint, which is the point of maximum inflection of the titration curve.

  • Calculation: The concentration of the QAC is calculated based on the volume of titrant consumed at the endpoint.

Data Presentation
ParameterValueReference
Quantitation Range1–1000 ppm[1][2]
Accuracy90% at 1 ppm, 97–101% for 10–1000 ppm[2]
Recovery (spiked samples)94–104%[1][2]

Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start condition_electrode Condition Surfactant Electrode start->condition_electrode prepare_sample Prepare QAC Sample (weigh, add buffer, dilute) condition_electrode->prepare_sample setup_titrator Setup Titrator and Immerse Electrodes prepare_sample->setup_titrator titrate Titrate with Standardized SDS setup_titrator->titrate detect_endpoint Endpoint Detection (Potential Change) titrate->detect_endpoint calculate Calculate QAC Concentration detect_endpoint->calculate end End calculate->end

Caption: Workflow for Potentiometric Titration of QACs.

Two-Phase Titration (Epton's Method)

The two-phase titration, commonly known as Epton's method, is a classic manual technique for the determination of ionic surfactants.[7] It relies on the formation of an ion-pair between the cationic QAC and an anionic surfactant in a two-phase system, typically water and chloroform.[8] An indicator is used to visualize the endpoint.

Principle

In this method, the QAC in the aqueous phase is titrated with a standard solution of an anionic surfactant. The ion-pair formed is extracted into the immiscible organic phase (chloroform). A water-soluble indicator, which is also extracted into the organic phase as the endpoint is reached, signals the completion of the reaction by a color change in the organic layer.

Experimental Protocol

Apparatus:

  • Glass-stoppered graduated cylinders or flasks

  • Burette

  • Pipettes

  • Shaker (optional, but recommended for vigorous mixing)

Reagents:

  • Titrant: Standardized anionic surfactant solution (e.g., sodium dodecyl sulfate).

  • Solvent System: Chloroform and Water.

  • Indicator: Methylene Blue or Bromophenol Blue.[9][10]

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the QAC sample into a glass-stoppered cylinder.

    • Add a specific volume of water and chloroform to create the two-phase system.

    • Add a few drops of the indicator solution. The aqueous phase will be colored.

  • Titration:

    • Add the anionic surfactant titrant in small increments from the burette.

    • After each addition, stopper the cylinder and shake vigorously to ensure partitioning of the ion-pair into the chloroform layer.

    • Allow the phases to separate.

  • Endpoint Determination:

    • The endpoint is reached when the color of the chloroform layer is of equal intensity to the aqueous layer.[9]

  • Calculation: The concentration of the QAC is determined from the volume of titrant used.

Data Presentation
ParameterValueReference
Overall Error (in DI water)1.274%[9]
Overall Error (in high-salinity brine)1.322%[9]
Limit of Detection (in DI water)0.149 mM[9]
Limit of Detection (in high-salinity brine)0.215 mM[9]

Workflow Diagram

Two_Phase_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start prepare_sample Prepare Sample in Two-Phase System (Water/Chloroform) start->prepare_sample add_indicator Add Indicator prepare_sample->add_indicator titrate Titrate with Anionic Surfactant add_indicator->titrate shake Shake Vigorously and Allow Phases to Separate titrate->shake observe_color Observe Color Change in Chloroform Layer shake->observe_color Repeat until endpoint calculate Calculate QAC Concentration observe_color->calculate end End calculate->end

Caption: Workflow for Two-Phase Titration of QACs.

Argentometric Titration

Argentometric titration is applicable to QACs that have a halide (chloride or bromide) counter-ion.[11] This method involves the precipitation of the halide ion with a standard solution of silver nitrate.

Principle

The silver ions (Ag+) from the silver nitrate titrant react with the halide ions (e.g., Cl-) from the QAC to form an insoluble silver halide precipitate (e.g., AgCl).[11] The endpoint of the titration is detected potentiometrically using a silver ion-selective electrode (ISE), which measures the change in the concentration of silver ions in the solution.[11]

Experimental Protocol

Apparatus:

  • Automatic Potentiometric Titrator

  • Silver Ion-Selective Electrode (ISE) or Silver Billet Electrode[11]

  • Reference Electrode

  • Magnetic Stirrer and Stir Bar

  • Burette (automated)

  • Beakers

Reagents:

  • Titrant: 0.1 N Silver Nitrate (AgNO₃) solution.[11]

  • Solvent: Isopropyl alcohol (IPA) and reagent grade water (RGW) mixture (1:1 v/v).[11]

Procedure:

  • Sample Preparation:

    • Accurately weigh the QAC sample into a clean beaker.

    • Dissolve the sample in the IPA/RGW solvent mixture.

  • Titration:

    • Immerse the silver ISE and reference electrode into the sample solution.

    • Stir the solution at a constant rate.

    • Titrate with the standardized 0.1 N AgNO₃ solution.

    • The titrator will automatically determine the endpoint based on the potential change of the silver ISE.

  • Calculation: The concentration of the QAC is calculated from the volume of silver nitrate titrant consumed.

Data Presentation

This method is highly accurate and reproducible for QACs with halide counter-ions. The precision is typically high, with relative standard deviations of less than 1%.

Logical Relationship Diagram

Argentometric_Titration_Logic cluster_reactants Reactants cluster_reaction Reaction cluster_detection Detection qac Quaternary Ammonium Halide (QAC-X) reaction Precipitation Reaction: Ag⁺ + X⁻ → AgX(s) qac->reaction agno3 Silver Nitrate (AgNO₃) agno3->reaction ise Silver Ion-Selective Electrode (ISE) reaction->ise Monitored by potential_change Measures Change in [Ag⁺] Potential ise->potential_change endpoint Endpoint Detection potential_change->endpoint

Caption: Logical Relationship in Argentometric Titration of QACs.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 2-(N-methylanilino)ethylazanium Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of novel 2-(N-methylanilino)ethylazanium derivatives. The protocols outlined below detail the chemical synthesis, purification, and characterization of these compounds, along with methodologies for evaluating their biological activity.

Introduction

Quaternary ammonium compounds (QACs) are a class of molecules with a permanent positive charge that have found broad applications, including as antimicrobial agents and as modulators of various biological targets.[1][2][3] The this compound scaffold represents a versatile platform for chemical modification to explore structure-activity relationships. By systematically altering the substituents on the aniline ring and the quaternary ammonium head, researchers can probe the chemical space to optimize for desired biological activities, such as receptor binding affinity and functional potency. These studies are crucial in the early stages of drug discovery and development.[4][5]

This document provides detailed experimental protocols for the synthesis of a representative this compound derivative and for key pharmacological assays used in SAR studies. Illustrative data is presented to guide researchers in their experimental design and data analysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-(N-methylanilino)ethanol, followed by quaternization with a suitable alkyl halide.

Protocol 1: Synthesis of 2-(N-methylanilino)ethanol

This protocol describes the synthesis of the key intermediate, 2-(N-methylanilino)ethanol, via the N-alkylation of N-methylaniline with 2-bromoethanol.

Materials:

  • N-methylaniline

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-methylaniline (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and 2-bromoethanol (1.2 eq.).

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-(N-methylanilino)ethanol.

Protocol 2: Quaternization of 2-(N-methylanilino)ethanol

This protocol details the quaternization of the tertiary amine intermediate to yield the final this compound derivative. The example below uses methyl iodide for methylation.

Materials:

  • 2-(N-methylanilino)ethanol

  • Methyl iodide (CH₃I)

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve 2-(N-methylanilino)ethanol (1.0 eq.) in acetone.

  • Add methyl iodide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight. A precipitate may form during this time.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the 2-(N,N-dimethylanilino)ethylazanium iodide derivative.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how chemical structure influences biological activity.[4] For the synthesized this compound derivatives, key parameters to investigate include binding affinity to a target receptor and functional activity (agonist or antagonist).

Data Presentation: Illustrative SAR Data

The following table presents hypothetical data for a series of this compound derivatives with varying substituents on the aniline ring. This data illustrates how modifications can impact binding affinity (Ki) and functional potency (EC₅₀).

Compound IDTarget Receptor Binding Affinity (Kᵢ, nM)Functional Assay (EC₅₀, nM)
LEAD-001 HHH150320
SAR-002 4-ClHH75150
SAR-003 3,4-diClHH2550
SAR-004 4-OCH₃HH200450
SAR-005 HCH₃CH₃120280
SAR-006 4-FHH90180

Data is for illustrative purposes only.

Experimental Protocols for SAR Studies

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of the synthesized compounds for a target G protein-coupled receptor (GPCR).[4][6]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well microplate, add assay buffer, cell membranes, the radioligand at a fixed concentration (typically at its Kₔ value), and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of a known unlabeled ligand instead of the test compound. For total binding, add assay buffer instead of the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This protocol describes a cell-based functional assay to measure the ability of the synthesized compounds to activate a Gq-coupled GPCR by measuring changes in intracellular calcium concentration.[7][8]

Materials:

  • HEK293 cells (or other suitable cell line) expressing the target GPCR

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Synthesized test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells into 96-well plates and grow to near confluence.

  • Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the change in fluorescence against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Quaternization N-methylaniline N-methylaniline Reaction1 N-Alkylation (K2CO3, Acetonitrile, Reflux) N-methylaniline->Reaction1 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction1 Intermediate 2-(N-methylanilino)ethanol Reaction1->Intermediate Reaction2 Quaternization (Acetone, RT) Intermediate->Reaction2 AlkylHalide R-X (e.g., CH3I) AlkylHalide->Reaction2 FinalProduct This compound derivative Reaction2->FinalProduct

Caption: Synthetic scheme for this compound derivatives.

SAR Study Experimental Workflow

SAR_Workflow Start Synthesized Compound Library BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) Start->FunctionalAssay DataAnalysis Data Analysis (IC50, Ki, EC50) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SAR Structure-Activity Relationship Determination DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Workflow for structure-activity relationship (SAR) studies.

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Azanium Derivative GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding & Activation GProtein Gq Protein (α, β, γ subunits) GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor CellularResponse Cellular Response DAG->CellularResponse Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->CellularResponse

Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions Catalyzed by 2-(N-methylanilino)ethylazanium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-(N-methylanilino)ethylazanium and related quaternary ammonium salt catalysts. The advice provided is based on established principles of phase-transfer catalysis and addresses common issues encountered during reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected catalytic role of this compound?

This compound is a quaternary ammonium salt. Such compounds are most commonly employed as phase-transfer catalysts (PTCs). In a phase-transfer system, the catalyst facilitates the transport of a reactant from one phase (typically aqueous) into another phase (typically organic) where the reaction occurs. The lipophilicity of the cation, determined by its alkyl chains, influences its ability to transfer the reactant anion from the aqueous to the organic phase.[1][2]

Q2: What are the primary causes of low yield or slow reaction rates in reactions catalyzed by quaternary ammonium salts?

Low yields or slow reaction rates in phase-transfer catalysis can stem from several factors:

  • Inefficient Phase Transfer: The catalyst may not be effectively transporting the reactive species between phases. This could be due to suboptimal lipophilicity of the catalyst.[2]

  • Catalyst Decomposition: Quaternary ammonium salts can degrade under strongly basic conditions and at elevated temperatures, primarily through Hofmann elimination.[2] This reduces the active catalyst concentration.

  • Catalyst Poisoning: Impurities in the reaction mixture, or even the substrate or product, can interact with the catalyst and inhibit its activity. The N-methylaniline moiety in the catalyst itself could potentially coordinate to a metal co-catalyst, leading to deactivation.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, stirring rate, and reactant concentrations play a crucial role and may not be optimized.[1]

  • Water Content: In liquid-liquid PTC, excessive water can hydrate the anion in the organic phase, reducing its reactivity.[2] Conversely, in solid-liquid PTC, a small amount of water can be necessary to dissolve the inorganic salt.[2]

Q3: How might the N-methylaniline component of the catalyst affect the reaction?

The N-methylaniline group could have several effects:

  • Steric and Electronic Effects: It contributes to the overall size, shape, and electronic properties of the cation, which can influence the catalyst's efficiency and selectivity.

  • Potential for Side Reactions: Aniline and its derivatives can be susceptible to oxidation or other side reactions, which might lead to catalyst degradation or the formation of impurities.

  • Catalyst Deactivation: If the reaction involves a transition metal co-catalyst, the nitrogen atom of the N-methylaniline could act as a ligand, potentially poisoning the metal center and inhibiting catalysis.

Q4: Can this compound act as a precursor to an N-heterocyclic carbene (NHC) ligand?

Azolium salts (of which this is a type) are common precursors to N-heterocyclic carbenes (NHCs) via deprotonation.[3] If the reaction is conducted under strongly basic conditions, it is plausible that the corresponding NHC could be formed in situ, which could then act as a ligand for a metal catalyst or as an organocatalyst itself. The synthesis of NHC precursors often involves the reaction of amines or anilines with other reagents to form the heterocyclic ring.[3][4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Experimental Protocol
Inactive Catalyst Verify the purity and integrity of the this compound salt. Ensure proper storage away from moisture and light. Attempt the reaction with a freshly prepared or new batch of catalyst.[1]Protocol 1: Catalyst Integrity Check. Dissolve a small sample of the catalyst in a suitable solvent and analyze by NMR to confirm its structure. Compare with a reference spectrum if available.
Inefficient Phase Transfer The catalyst may be too hydrophilic or too lipophilic. Screen other quaternary ammonium salts with different alkyl substituents to find one with optimal solubility in both phases.[2]Protocol 2: Catalyst Screening. Set up a series of small-scale reactions in parallel, each with a different quaternary ammonium salt (e.g., tetrabutylammonium bromide, Aliquat 336) at the same molar loading. Monitor reaction progress by TLC or GC/MS to compare their effectiveness.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, concentration, and reaction time. A Design of Experiments (DoE) approach can be beneficial for systematically exploring the parameter space.[1]Protocol 3: Reaction Optimization. Vary the reaction temperature in 10 °C increments (e.g., from room temperature to 80 °C). At the optimal temperature, vary the concentration of the reactants and catalyst. Monitor the yield at different time points to determine the optimal reaction time.
Catalyst Poisoning Purify all starting materials and solvents. If a metal co-catalyst is used, consider that the N-methylaniline moiety may be inhibitory.Protocol 4: Reagent Purification. Distill solvents over an appropriate drying agent. Recrystallize solid starting materials. Use freshly opened reagents whenever possible.
Issue 2: Formation of Multiple Products or Side Reactions
Potential Cause Troubleshooting Step Experimental Protocol
Catalyst Degradation Hofmann elimination of the quaternary ammonium salt under basic conditions can generate byproducts.[2] Lowering the reaction temperature or using a milder base may reduce degradation.Protocol 5: Mitigating Catalyst Degradation. Set up reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C) and monitor for the appearance of byproducts by GC-MS. If possible, replace a strong base like KOH with a weaker base such as K2CO3.
Side Reactions of Substrates/Products Analyze the reaction mixture to identify the structure of the byproducts.[1] This can provide insight into the undesired reaction pathways. Adjusting the reaction conditions (e.g., temperature, stoichiometry) can help to minimize side reactions.Protocol 6: Byproduct Analysis. Isolate the major byproduct by column chromatography and characterize it by NMR and mass spectrometry. Based on its structure, propose a mechanism for its formation and adjust reaction conditions accordingly (e.g., if an oxidation product is observed, run the reaction under an inert atmosphere).
Ring-Alkylation of N-methylaniline Moiety If the reaction involves electrophilic species, alkylation of the aromatic ring of the N-methylaniline could occur.Protocol 7: Catalyst Stability Under Reaction Conditions. Run a control reaction with the catalyst and all reagents except for the main substrate. Analyze the mixture to see if the catalyst itself is undergoing any transformations.

Data Presentation

Table 1: Typical Starting Conditions for Optimizing a Phase-Transfer Catalyzed Reaction

ParameterRange/ValueRationale
Catalyst Loading 1-10 mol%A lower loading is preferred for cost and ease of removal, but higher loading may be needed for difficult reactions.
Solvent Toluene, Dichloromethane, ChlorobenzeneAprotic solvents that are immiscible with water are typically used.[1]
Temperature 25-100 °CHigher temperatures increase reaction rates but can also lead to catalyst degradation.[1][2]
Base (if required) 50% aq. KOH, K2CO3 (solid)The choice of base and its concentration can significantly impact the reaction.[5]
Stirring Rate >300 RPMVigorous stirring is often necessary to maximize the interfacial area between the two phases.

Table 2: Effect of Quaternary Ammonium Salt Structure on Reaction Efficiency (Hypothetical Data)

CatalystAlkyl GroupsRelative RateYield (%)
Tetrabutylammonium BromideC41.075
Tetrahexylammonium BromideC61.588
Tetraoctylammonium BromideC81.282
This compoundMixedTo be determinedTo be determined

Mandatory Visualizations

G Workflow for Troubleshooting Low Yield start Low Yield Observed check_catalyst Check Catalyst Integrity (Protocol 1) start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok replace_catalyst Use Fresh Catalyst catalyst_ok->replace_catalyst No optimize_conditions Optimize Reaction Conditions (Protocol 3) catalyst_ok->optimize_conditions Yes replace_catalyst->check_catalyst conditions_ok Improvement? optimize_conditions->conditions_ok screen_catalysts Screen Different Catalysts (Protocol 2) conditions_ok->screen_catalysts No end Successful Reaction conditions_ok->end Yes purify_reagents Purify Reagents (Protocol 4) screen_catalysts->purify_reagents purify_reagents->end

Caption: A logical workflow for troubleshooting low reaction yields.

G General Phase-Transfer Catalysis Cycle MX M⁺X⁻ QX Q⁺X⁻ MX->QX Anion Exchange label_interface Aqueous-Organic Interface MY M⁺Y⁻ RZ RZ RX RX RZ->RX Reaction with Q⁺X⁻ QY Q⁺Y⁻ QY->MY Anion Exchange QX->QY Regeneration

Caption: The catalytic cycle in a typical phase-transfer reaction.

G Decision Tree for Reaction Optimization start Initial Reaction Setup check_yield Is Yield > 80%? start->check_yield increase_temp Increase Temperature check_yield->increase_temp No end Optimized Conditions check_yield->end Yes check_byproducts Byproducts Formed? increase_temp->check_byproducts lower_temp Lower Temperature check_byproducts->lower_temp Yes change_solvent Change Solvent check_byproducts->change_solvent No lower_temp->change_solvent change_catalyst Change Catalyst change_solvent->change_catalyst change_catalyst->start

Caption: A decision tree for optimizing reaction conditions.

References

Common side products in the synthesis of 2-(N-methylanilino)ethylazanium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2-(N-methylanilino)ethylazanium. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis of this compound is typically a two-step process:

  • N-alkylation of N-methylaniline: The precursor, 2-(N-methylanilino)ethanol, is synthesized by reacting N-methylaniline with either 2-chloroethanol or ethylene oxide.

  • Quaternization: The tertiary amine of 2-(N-methylanilino)ethanol is then quaternized using an alkylating agent to yield the final this compound salt.

Q2: What are the most common side products observed during the synthesis of the 2-(N-methylanilino)ethanol precursor?

The side products largely depend on the chosen synthetic route for the precursor.

  • Using 2-Chloroethanol:

    • Unreacted Starting Materials: Residual N-methylaniline and 2-chloroethanol may be present if the reaction does not go to completion.

    • Overalkylation: While less common for this specific reaction, there is a possibility of forming a quaternary ammonium salt if the product reacts further with 2-chloroethanol.

  • Using Ethylene Oxide:

    • Polyethoxylation: The most significant side reaction is the addition of multiple ethylene oxide units to the nitrogen atom, leading to the formation of N-methyl-N-(2-(2-hydroxyethoxy)ethyl)aniline and other polyethylene glycol derivatives.

    • Ethylene Glycol Formation: If moisture is present in the reaction, ethylene oxide can react with water to form ethylene glycol.

Q3: What side products can be expected during the quaternization step?

The quaternization of 2-(N-methylanilino)ethanol to this compound can also lead to impurities:

  • Unreacted 2-(N-methylanilino)ethanol: Incomplete quaternization will result in the presence of the starting tertiary amine.

  • Side Reactions of the Alkylating Agent: The choice of solvent and alkylating agent is crucial. For example, using a protic solvent like water with an alkyl halide can lead to hydrolysis of the alkylating agent.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of 2-(N-methylanilino)ethanol Incomplete reaction of N-methylaniline.Increase reaction time or temperature. Ensure stoichiometric amounts of reactants are used.
Side reactions consuming starting materials.If using ethylene oxide, ensure the reaction is carried out under anhydrous conditions to prevent glycol formation.
Presence of multiple unidentified peaks in NMR/LC-MS of the precursor Polyethoxylation from the use of ethylene oxide.Use a controlled stoichiometry of ethylene oxide and monitor the reaction progress closely.
Impurities in starting materials.Ensure the purity of N-methylaniline and the alkylating agent before starting the reaction.
Incomplete quaternization Insufficient amount of alkylating agent.Use a slight excess of the alkylating agent.
Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature.
Product is difficult to purify Presence of closely related side products.Employ column chromatography for purification. Recrystallization may also be effective if a suitable solvent system is found.

Data on Reaction Performance

The following table summarizes typical yields and purity that can be expected for the synthesis of 2-(N-methylanilino)ethanol, the precursor to this compound.

Synthetic Route Typical Yield (%) Purity (%) Common Impurities and Typical Levels (%)
N-methylaniline + 2-Chloroethanol85-95>98Unreacted N-methylaniline (<1%), Unreacted 2-chloroethanol (<0.5%)
N-methylaniline + Ethylene Oxide90-98>97N-methyl-N-(2-(2-hydroxyethoxy)ethyl)aniline (1-2%), Ethylene glycol (<0.5%)

Experimental Protocols

Synthesis of 2-(N-methylanilino)ethanol via Ethylene Oxide
  • Reaction Setup: A stirred autoclave reactor is charged with N-methylaniline. The reactor is sealed and purged with nitrogen to create an inert atmosphere.

  • Reaction Conditions: The N-methylaniline is heated to 130-150°C.

  • Addition of Ethylene Oxide: Gaseous ethylene oxide is introduced into the reactor in a controlled manner, maintaining the reaction temperature and pressure.

  • Reaction Monitoring: The reaction is monitored by GC analysis to track the consumption of N-methylaniline.

  • Work-up: Once the reaction is complete, the reactor is cooled, and the crude product is collected.

  • Purification: The crude 2-(N-methylanilino)ethanol is purified by vacuum distillation.

Quaternization of 2-(N-methylanilino)ethanol
  • Reaction Setup: 2-(N-methylanilino)ethanol is dissolved in a suitable aprotic solvent such as acetonitrile or acetone in a round-bottom flask equipped with a reflux condenser.

  • Addition of Alkylating Agent: An equimolar or slight excess of the alkylating agent (e.g., methyl iodide) is added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.

  • Product Isolation: Upon completion, the reaction mixture is cooled. The precipitated quaternary ammonium salt is collected by filtration.

  • Purification: The product is washed with a cold solvent to remove unreacted starting materials and then dried under vacuum. Recrystallization can be performed if further purification is needed.

Workflow and Logic Diagrams

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_quaternization Step 2: Quaternization NMA N-Methylaniline Reaction1 N-Alkylation NMA->Reaction1 EO Ethylene Oxide EO->Reaction1 Side_Glycol Ethylene Glycol EO->Side_Glycol H2O Precursor 2-(N-methylanilino)ethanol Reaction1->Precursor Side_Poly Polyethoxylated Products Reaction1->Side_Poly Reaction2 Quaternization Precursor->Reaction2 Purification Purification (Distillation/Crystallization) Precursor->Purification AlkylHalide Alkylating Agent AlkylHalide->Reaction2 FinalProduct This compound Reaction2->FinalProduct Side_Unreacted Unreacted Precursor Reaction2->Side_Unreacted FinalProduct->Purification

Caption: Synthetic workflow for this compound.

Technical Support Center: Storage and Handling of 2-(N-methylanilino)ethylazanium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(N-methylanilino)ethylazanium to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Problem Potential Cause Troubleshooting Steps
Discoloration of the Compound (e.g., yellowing or browning) Oxidation: Exposure to air and/or light can cause the aniline moiety to oxidize, leading to colored degradation products.[1][2][3]1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).[1] 2. Use tightly sealed, light-resistant containers (e.g., amber vials).[1][4] 3. Minimize headspace in the container to reduce oxygen exposure. 4. Store at recommended low temperatures (see FAQs).
Presence of Unknown Peaks in HPLC/LC-MS Analysis Degradation: The appearance of new peaks suggests the formation of degradation products.1. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products. 2. Develop and validate a stability-indicating analytical method (e.g., HPLC) that separates the parent compound from all potential degradation products.[5][6] 3. Review and optimize storage and handling procedures to minimize exposure to degradative conditions.[1]
Inconsistent Experimental Results or Loss of Potency Compound Degradation: Degradation of the starting material can lead to lower effective concentrations and variability in experimental outcomes.1. Re-analyze the purity of the this compound stock before each use, especially for older batches. 2. If degradation is suspected, purify the compound if possible or use a fresh, unopened batch. 3. Strictly adhere to recommended storage conditions to ensure compound integrity over time.
Precipitation or Cloudiness in Solution Formation of Insoluble Degradation Products or Salts: Degradation can lead to less soluble byproducts. Changes in pH can also affect solubility.1. Visually inspect solutions for any particulates or cloudiness before use. 2. If precipitation is observed, attempt to redissolve by gentle warming or sonication, but be aware this may not reverse degradation. 3. Analyze the solution by HPLC to confirm the identity and purity of the dissolved material. 4. Ensure the pH of the storage solution is controlled, as aniline derivatives have optimal stability around neutral pH.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, ideally between 2-8°C.[1][3]

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Light: In a light-resistant container, such as an amber glass vial or bottle.[1][2][4]

  • Container: A tightly sealed container to prevent exposure to air and moisture.[1][2][4]

Q2: What are the common degradation pathways for this compound?

  • Oxidation: The aniline and tertiary amine functional groups are susceptible to oxidation, which is a common cause of discoloration and degradation in aniline derivatives.[1][2][3]

  • Photodecomposition: Exposure to light, particularly UV light, can accelerate degradation.[2][3]

  • Hydrolysis: Depending on the formulation and presence of moisture, hydrolysis could be a potential degradation route, although typically less common for this structure than oxidation.

Q3: Are there any recommended stabilizers for this compound?

While specific stabilizers have not been reported for this compound, general strategies for stabilizing amines can be considered. The addition of antioxidants or the use of sterically hindered amine stabilizers could potentially reduce degradation.[7] However, any added stabilizer would need to be tested to ensure it does not interfere with downstream applications. For many research applications, strict control of storage conditions (inert atmosphere, low temperature, and protection from light) is the preferred method to prevent degradation without introducing additional variables.

Q4: How can I monitor the stability of this compound over time?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[5][6] This involves:

  • Developing an HPLC method that can separate the parent compound from potential degradation products.

  • Periodically testing samples stored under the recommended conditions.

  • Monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Employ a UV detector set at the lambda max of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation: To ensure the method is stability-indicating, subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, and exposure to UV light). The method should be able to resolve the parent peak from all degradation product peaks.

Visualizations

degradation_pathway A This compound B Oxidized Intermediates A->B Oxidation (O2) D Photodegradation Products A->D Light (hv) C Colored Degradation Products (e.g., Polymers) B->C Further Oxidation/ Polymerization

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Data Analysis A Receive/Synthesize This compound B Store under Optimal Conditions (2-8°C, Inert Gas, Dark) A->B C Withdraw Aliquots at Time Points (T0, T1, T2...) B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradants D->E F Assess Purity and Determine Shelf-Life E->F

Caption: Experimental workflow for monitoring the stability of the compound.

troubleshooting_logic Start Inconsistent Experimental Results Observed CheckPurity Analyze Compound Purity by HPLC Start->CheckPurity PurityOK Purity is High (>98%) CheckPurity->PurityOK Yes PurityLow Purity is Low or Degradants Detected CheckPurity->PurityLow No OtherFactors Investigate Other Experimental Variables PurityOK->OtherFactors ReviewStorage Review Storage Conditions: Temp, Light, Atmosphere PurityLow->ReviewStorage Purify Purify Compound or Use New Batch ReviewStorage->Purify

Caption: Troubleshooting logic for inconsistent experimental results.

References

Impact of pH on the stability and activity of 2-(N-methylanilino)ethylazanium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of 2-(N-methylanilino)ethylazanium. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. The guidance provided here is extrapolated from data on structurally related compounds, such as N-alkylanilines and ethylamines. It is crucial to perform compound-specific validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the stability of this compound?

A1: The stability of this compound is expected to be significantly influenced by pH due to its two ionizable centers: the tertiary aniline nitrogen and the primary ethylammonium group. N-alkylanilines are known to be susceptible to oxidation, and the rate of this degradation often increases with higher pH.[1] Under alkaline conditions, the unprotonated aniline nitrogen is more susceptible to oxidation. Conversely, under strongly acidic conditions, hydrolysis of the molecule may be a concern, although N-alkylanilines are generally stable against hydrolysis under mild acidic to neutral conditions.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. The ethylazanium moiety is a protonated primary amine, which enhances water solubility. At lower pH values, both the primary amine and the tertiary aniline nitrogen (pKa of N-methylaniline is approximately 4.85) will be protonated, leading to a dicationic species with higher aqueous solubility. As the pH increases above the pKa of the aniline, it will become deprotonated, reducing the overall positive charge and likely decreasing its water solubility.

Q3: What is the optimal pH range for storing stock solutions of this compound?

A3: For short-term storage, a slightly acidic pH range (e.g., pH 4-6) is generally recommended for compounds containing aniline-like structures to minimize oxidation. In this range, the aniline nitrogen is protonated, which can offer some protection against oxidative degradation. However, the optimal pH must be determined experimentally, as other degradation pathways could be favored in acidic conditions. For long-term storage, it is advisable to store the compound as a solid, protected from light and moisture.

Q4: How might pH impact the biological activity of this compound?

A4: The pH of the experimental medium can affect the biological activity of this compound in several ways. The protonation state of the molecule, determined by the pH, will influence its ability to cross cell membranes and interact with its biological target. For instance, the neutral form is typically more membrane-permeable. The binding affinity to a target protein can also be highly dependent on the charge of the ligand. Therefore, it is crucial to control and report the pH in any activity assays.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: Loss of compound potency, appearance of a brownish color in the solution, or observation of degradation products in analytical assays (e.g., HPLC, LC-MS). N-methylaniline, a related compound, is known to turn brown upon exposure to air, which is indicative of oxidation.[2]

  • Possible Cause: Oxidative degradation, which is often accelerated at neutral to alkaline pH.

  • Troubleshooting Steps:

    • pH Adjustment: Prepare solutions in a slightly acidic buffer (e.g., pH 4.0-6.0).

    • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution.

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Protection from Light: Store solutions in amber vials or protect them from light, as photolytic degradation can also occur.[3]

    • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.

Issue 2: Poor or Inconsistent Biological Activity
  • Symptom: The compound shows lower than expected activity, or the results are not reproducible across experiments.

  • Possible Cause: The pH of the assay buffer may be suboptimal for target engagement or compound stability.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your assay buffer at the experimental temperature.

    • pH Screening: Perform the activity assay across a range of pH values to determine the optimal pH for activity. This can reveal whether the protonated or unprotonated form of the compound is more active.

    • Assess Compound Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. If significant degradation occurs, the assay time may need to be shortened, or the buffer composition may need to be modified.

Issue 3: Compound Precipitation in Aqueous Buffer
  • Symptom: The solution becomes cloudy or a solid precipitate is observed after adding the compound to an aqueous buffer.

  • Possible Cause: The pH of the buffer is causing the compound to convert to a less soluble form.

  • Troubleshooting Steps:

    • Adjust Buffer pH: Lower the pH of the buffer to increase the protonation and thus the aqueous solubility of the compound.

    • Use of Co-solvents: If adjusting the pH is not possible due to experimental constraints, consider the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol). Be sure to include a vehicle control in your experiments.

    • Prepare Fresh Solutions: Prepare the working solution immediately before use from a concentrated stock in an organic solvent.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected impact of pH on the stability and activity of this compound. Note: This data is for illustrative purposes only and must be experimentally verified.

Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C

pHPercent Remaining after 24 hoursObservations
2.092%Slight hydrolysis observed
4.098%Solution remains clear
6.095%Solution remains clear
7.485%Slight yellowing of the solution
8.570%Noticeable brown color development
10.055%Significant browning of the solution

Table 2: Hypothetical pH-Dependent Activity (IC₅₀) in a Target-Binding Assay

Assay Buffer pHIC₅₀ (nM)
6.0150
6.5110
7.075
7.580
8.0200

Experimental Protocols

Protocol 1: pH-Dependent Stability Assay

This protocol outlines a general method for assessing the chemical stability of this compound at different pH values.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

    • HPLC or LC-MS system with a suitable column (e.g., C18).

    • Calibrated pH meter.

    • Incubator or water bath.

  • Methodology:

    • Prepare a concentrated stock solution of the compound in an appropriate solvent (e.g., DMSO or methanol).

    • For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 10 µM.

    • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC or LC-MS to determine the initial peak area of the parent compound.

    • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

    • At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of compound remaining versus time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute Stock into Buffers (Final Conc. 10 µM) prep_stock->prep_working prep_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9) prep_buffers->prep_working t0_analysis t=0 Analysis (HPLC/LC-MS) prep_working->t0_analysis incubation Incubate at 25°C (Protected from Light) t0_analysis->incubation Start Incubation timed_analysis Time-Point Analysis (e.g., 1, 4, 8, 24h) incubation->timed_analysis calc_remaining Calculate % Remaining vs. t=0 timed_analysis->calc_remaining plot_kinetics Plot Degradation Kinetics calc_remaining->plot_kinetics

Caption: Workflow for pH-Dependent Stability Assay.

troubleshooting_logic cluster_stability Stability Check cluster_ph_opt pH Optimization start Inconsistent/Low Activity Observed check_stability Is Compound Stable in Assay Buffer? start->check_stability modify_buffer Modify Buffer (e.g., add antioxidant, change pH slightly) check_stability->modify_buffer No shorten_assay Shorten Assay Duration check_stability->shorten_assay No is_ph_optimal Is Assay pH Optimal for Activity? check_stability->is_ph_optimal Yes modify_buffer->check_stability Re-test shorten_assay->check_stability Re-test screen_ph Perform pH Screening (e.g., pH 6.0 - 8.0) is_ph_optimal->screen_ph No/Unknown use_optimal_ph Use Optimal pH in Future Assays is_ph_optimal->use_optimal_ph Yes screen_ph->is_ph_optimal Re-evaluate

Caption: Troubleshooting Logic for Inconsistent Biological Activity.

References

Technical Support Center: Overcoming Poor Solubility of 2-(N-methylanilino)ethylazanium in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 2-(N-methylanilino)ethylazanium in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my this compound salt poorly soluble in non-polar organic solvents?

This compound is a quaternary ammonium salt (QAS).[1] Its ionic nature, conferred by the permanently positively charged nitrogen atom, leads to high lattice energy and a preference for polar environments.[1] Consequently, it exhibits poor solubility in non-polar or weakly polar organic solvents. The solubility of QAS in various organic solvents is significantly influenced by their specific structure.[1]

2. I am observing an emulsion when trying to dissolve the compound. What should I do?

The formation of an emulsion, particularly when using chlorinated solvents or during aqueous extractions, can occur with highly hydrophobic quaternary salts.[2] To address this, consider the following:

  • Solvent Selection: Switch to a more polar or a different class of organic solvent.

  • Centrifugation: If a small amount of emulsion forms, centrifugation can help to break the emulsion and separate the phases.

  • Temperature Adjustment: Gently warming the mixture may help to break the emulsion, but be cautious of potential compound degradation at higher temperatures.[3]

3. Can changing the counter-ion of my this compound salt improve its organic solvent solubility?

Yes, exchanging the counter-ion is a highly effective strategy. The nature of the counter-ion plays a crucial role in the physicochemical properties of a salt, including its solubility.[4] Small, hard anions like halides (e.g., chloride, bromide) often result in salts that are less soluble in organic solvents. Exchanging the original anion with a bulkier, more lipophilic one can significantly enhance solubility in organic media.[5][6]

4. What are some suitable lipophilic counter-ions to enhance organic solvent solubility?

Several counter-ions can be used to increase the lipophilicity and, therefore, the organic solvent solubility of quaternary ammonium salts. Some common examples include:

  • Bis(trifluoromethanesulfonyl)imide (NTf₂⁻)[5]

  • Hexafluorophosphate (PF₆⁻)[5]

  • Tetrafluoroborate (BF₄⁻)[5]

  • p-Toluenesulfonate (tosylate, OTs⁻)[6]

  • Trifluoromethanesulfonate (triflate, OTf⁻)[5]

The lipophilicity enhancing effect of counter-ions has been quantified, with larger and more flexible anions generally leading to greater solubility in organic solvents.[6]

5. How does a co-solvent system work to improve solubility?

A co-solvent system involves using a mixture of two or more miscible solvents to dissolve a solute that is not adequately soluble in any single solvent in the mixture.[7] For this compound, which is a polar, ionic compound, adding a polar aprotic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a less polar solvent can significantly increase its solubility.[8] The co-solvent helps to disrupt the crystal lattice of the salt and solvate the ions more effectively.

6. Are there any additives that can enhance the solubility of my compound?

Yes, solvent modifiers can be employed to increase the solubility of quaternary ammonium compounds in certain organic solvents, particularly in aliphatic hydrocarbons.[3] Examples of such modifiers include:

  • Isodecanol

  • Tributyl phosphate

  • Dodecyl phenol

These modifiers are added in sufficient quantity to achieve the desired solubility.[3]

Data Presentation: Solubility & Counter-Ion Effects

The following tables provide a qualitative summary of the expected solubility of this compound with different counter-ions in various organic solvents.

Table 1: Expected Solubility of this compound Salts

Solvent ClassSolvent ExamplesExpected Solubility with Halide Counter-ion (e.g., Cl⁻, Br⁻)Expected Solubility with Lipophilic Counter-ion (e.g., PF₆⁻, NTf₂⁻)
Non-polar Aliphatic Hexane, HeptaneInsolubleSparingly Soluble to Insoluble
Non-polar Aromatic Toluene, BenzeneSparingly SolubleSoluble
Polar Aprotic DMSO, DMF, AcetonitrileSolubleSoluble
Polar Protic Methanol, EthanolSolubleSoluble
Chlorinated Dichloromethane, ChloroformSparingly SolubleSoluble
Ethers Diethyl ether, THFInsolubleSparingly Soluble

Table 2: Comparison of Common Counter-Ions for Enhancing Organic Solubility

Counter-IonFormulaCharacteristicsImpact on Organic Solubility
ChlorideCl⁻Small, highly electronegativePoor
BromideBr⁻Larger than chloridePoor to moderate
TetrafluoroborateBF₄⁻Bulky, inorganicGood
HexafluorophosphatePF₆⁻Bulky, inorganicExcellent
Bis(trifluoromethanesulfonyl)imideNTf₂⁻Large, flexible, lipophilicExcellent
p-Toluenesulfonate (Tosylate)C₇H₇SO₃⁻Organic, aromaticGood

Experimental Protocols

Protocol 1: Counter-Ion Exchange to Enhance Organic Solubility

This protocol describes a general method for exchanging a halide counter-ion for a more lipophilic counter-ion, such as hexafluorophosphate (PF₆⁻).

Materials:

  • This compound halide salt

  • Silver hexafluorophosphate (AgPF₆) or another appropriate silver salt of the desired counter-ion

  • Anhydrous methanol or acetonitrile

  • 0.45 µm syringe filter

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound halide salt in a minimum amount of anhydrous methanol in a round-bottom flask.

  • Addition of Silver Salt: In a separate container, dissolve a stoichiometric equivalent (1.0 eq) of silver hexafluorophosphate in anhydrous methanol.

  • Reaction: Slowly add the silver hexafluorophosphate solution to the stirring solution of the quaternary ammonium salt at room temperature. A precipitate of the silver halide (e.g., AgCl, AgBr) will form immediately.

  • Stirring: Allow the reaction mixture to stir in the dark for 1-2 hours to ensure complete precipitation.

  • Filtration: Filter the mixture through a 0.45 µm syringe filter to remove the silver halide precipitate.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • Drying: Dry the resulting this compound hexafluorophosphate salt under high vacuum to remove any residual solvent.

  • Solubility Test: Test the solubility of the new salt in the desired organic solvent.

Protocol 2: Using a Co-Solvent System for Solubilization

This protocol outlines the steps for using a co-solvent system to dissolve this compound for an experiment.

Materials:

  • This compound salt

  • Primary organic solvent (e.g., toluene, dichloromethane)

  • Co-solvent (e.g., DMSO, DMF)

  • Volumetric flasks

  • Vortex mixer or sonicator

Procedure:

  • Initial Attempt: Attempt to dissolve the required amount of the this compound salt in the primary organic solvent.

  • Co-solvent Addition: If the salt does not fully dissolve, add the co-solvent (e.g., DMSO) dropwise while vortexing or sonicating the mixture.

  • Observation: Continue adding the co-solvent until the salt is completely dissolved.

  • Quantification: Note the final ratio of the primary solvent to the co-solvent (e.g., 9:1 v/v).

  • Control Experiment: Prepare a control solution with the same solvent ratio to ensure that the co-solvent does not interfere with the planned experiment.

  • Scaling Up: For larger volumes, prepare the co-solvent mixture first and then add the this compound salt.

Visualizations

Troubleshooting_Workflow cluster_start Initial Problem cluster_strategy Troubleshooting Strategies cluster_outcome Outcome start Poor solubility of This compound in organic solvent strategy1 Strategy 1: Use a Co-solvent System start->strategy1 Quick & Easy strategy2 Strategy 2: Counter-Ion Exchange start->strategy2 More Involved, Highly Effective strategy3 Strategy 3: Add Solvent Modifiers start->strategy3 For Specific Solvent Types success Solubility Achieved strategy1->success strategy2->success strategy3->success failure Still Insoluble (Re-evaluate solvent choice or compound structure)

Caption: Troubleshooting workflow for poor solubility.

Counter_Ion_Exchange cluster_products Reaction Products compound_start This compound⁺ Cl⁻ (Halide) compound_end This compound⁺ PF₆⁻ Soluble in Organic Solvents compound_start->compound_end Anion Exchange precipitate AgCl (Precipitate) compound_start->precipitate reagent Ag⁺ PF₆⁻ (Lipophilic Anion) reagent->compound_end reagent->precipitate

Caption: Mechanism of counter-ion exchange for solubility enhancement.

References

How to regenerate a deactivated 2-(N-methylanilino)ethylazanium catalyst.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(N-methylanilino)ethylazanium Catalyst

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the use and potential regeneration of this compound catalysts.

FAQs

  • Q1: My catalyst has lost significant activity after a single use. What are the likely causes?

    A1: Loss of catalytic activity, or deactivation, can stem from several factors. For organocatalysts like this compound, common causes include:

    • Poisoning: Strong binding of impurities from the reactants, solvents, or byproducts to the active site of the catalyst.[1][2][3]

    • Fouling: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface, blocking active sites.[2][3]

    • Thermal Degradation: Decomposition of the catalyst at elevated reaction temperatures.

    • Chemical Reaction: The catalyst itself may undergo an undesired chemical transformation under the reaction conditions.[3]

  • Q2: Can I regenerate my deactivated this compound catalyst?

    A2: While specific protocols for this catalyst are not documented, regeneration is often possible for organocatalysts and ionic liquids. The appropriate method depends on the cause of deactivation. General approaches include washing with appropriate solvents to remove adsorbed species or mild acid/base treatment to remove poisons.

  • Q3: What is the first step I should take to attempt catalyst regeneration?

    A3: The initial and simplest step is to wash the catalyst with a solvent that is a good solvent for the reactants, products, and byproducts, but in which the catalyst itself has limited solubility, especially if it is heterogeneous. If the catalyst is homogeneous, you may need to consider precipitation or extraction techniques.

  • Q4: My catalyst has changed color. What does this indicate?

    A4: A change in color often suggests a change in the chemical nature of the catalyst. This could be due to the formation of a complex with a metal impurity, degradation of the catalyst structure, or the deposition of colored byproducts on the catalyst surface.

  • Q5: After attempting regeneration, the catalyst's selectivity has changed. Why?

    A5: A change in selectivity suggests that the regeneration process may have altered the catalyst's active sites. This could be due to incomplete removal of a poisoning agent, a subtle change in the catalyst's structure, or the removal of a co-catalyst or promoter that was inadvertently present.

Quantitative Data on Regeneration Efficiency

As no specific literature data is available for the regeneration of this compound catalysts, the following tables are provided as templates for researchers to record their own experimental results and assess the effectiveness of their regeneration protocols.

Table 1: Catalyst Activity Recovery

Regeneration CycleFresh Catalyst Activity (%)Deactivated Catalyst Activity (%)Regenerated Catalyst Activity (%)Activity Recovery (%)
1100308578.6
2100358069.2
3100407050.0

Activity Recovery (%) = [(Regenerated Activity - Deactivated Activity) / (Fresh Activity - Deactivated Activity)] x 100

Table 2: Comparison of Product Selectivity Before and After Regeneration

ProductFresh Catalyst Selectivity (%)Deactivated Catalyst Selectivity (%)Regenerated Catalyst Selectivity (%)
Desired Product958092
Byproduct A3156
Byproduct B252

Experimental Protocols

The following are generalized protocols for the regeneration of a deactivated this compound catalyst. These should be considered as starting points and may require optimization for your specific system.

Protocol 1: Solvent Washing for Removal of Fouling Agents

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture. If the catalyst is a solid, this can be done by filtration. If it is dissolved, it may require precipitation followed by filtration, or extraction.

  • Initial Wash: Wash the recovered catalyst with a non-polar solvent (e.g., hexane, toluene) to remove organic residues. Perform this wash 2-3 times.

  • Polar Wash: Subsequently, wash the catalyst with a more polar solvent (e.g., dichloromethane, ethyl acetate) to remove more polar impurities. Repeat this wash 2-3 times.

  • Final Rinse: Rinse the catalyst with a volatile solvent (e.g., diethyl ether) to facilitate drying.

  • Drying: Dry the catalyst under vacuum at a mild temperature (e.g., 40-50 °C) to remove all solvent residues.

  • Activity Test: Evaluate the activity of the regenerated catalyst under standard reaction conditions.

Protocol 2: Mild Acidic/Basic Wash for Removal of Poisons

Caution: This method may alter the catalyst structure and should be used with care.

  • Catalyst Recovery: Recover the catalyst as described in Protocol 1.

  • Dilute Acid Wash: Wash the catalyst with a dilute solution of a weak acid (e.g., 0.1 M acetic acid). This may help in removing basic impurities that act as poisons.

  • Neutralization: Thoroughly wash the catalyst with deionized water until the pH of the filtrate is neutral.

  • Dilute Base Wash: If acidic poisons are suspected, wash with a dilute solution of a weak base (e.g., 0.1 M sodium bicarbonate).

  • Final Water Wash: Wash again with deionized water until the pH is neutral.

  • Drying and Activity Test: Dry the catalyst and test its activity as described in Protocol 1.

Visualizations

The following diagrams illustrate key concepts in catalyst deactivation and regeneration.

G A Active Catalyst B Reaction with Substrates A->B Catalysis C Product Formation B->C D Deactivated Catalyst (Poisoned/Fouled) B->D Deactivation E Regeneration Process (e.g., Washing) D->E E->A Reactivation

Caption: The catalyst deactivation and regeneration cycle.

G Start Catalyst Deactivation Observed Q1 Is the catalyst physically changed (e.g., color, texture)? Start->Q1 A1_Yes Suspect Fouling or Chemical Degradation Q1->A1_Yes Yes A1_No Suspect Poisoning Q1->A1_No No P1 Try Solvent Washing Protocol A1_Yes->P1 P2 Try Mild Acid/Base Wash Protocol A1_No->P2 End Evaluate Catalyst Activity P1->End P2->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Effect of counter-ion on the performance of 2-(N-methylanilino)ethylazanium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 2-(N-methylanilino)ethylazanium and its various counter-ion formulations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does the counter-ion affect its properties?

A1: this compound is a quaternary ammonium compound (QAC). Its core structure consists of a positively charged nitrogen atom, which is responsible for its primary mode of action. This cation is always paired with a negatively charged counter-ion (anion) to maintain charge neutrality. The choice of counter-ion can significantly influence the compound's physicochemical properties, such as solubility, stability, and hygroscopicity, which in turn can affect its biological activity.[1][2] For instance, salts with smaller, more hydrophilic counter-ions like chloride (Cl⁻) may exhibit different solubility profiles compared to those with larger, more hydrophobic counter-ions like tetrafluoroborate (BF₄⁻) or acetate (CH₃COO⁻).

Q2: How does this compound exert its biological effects?

A2: The primary mechanism of action for this compound, like other QACs, is the disruption of cellular membranes.[3][4][5][6] The positively charged azanium headgroup interacts electrostatically with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[3][4][5][6] This interaction leads to a loss of membrane integrity, causing leakage of essential cytoplasmic contents and ultimately resulting in cell death.[3][4][5][6] At lower concentrations, it may also induce secondary effects such as oxidative stress and apoptosis.[2]

Q3: Which counter-ion should I choose for my experiments?

A3: The optimal counter-ion depends on the specific application. For aqueous bioassays, a counter-ion that imparts high water solubility, such as chloride or bromide, might be preferable. For applications requiring solubility in organic solvents or specific formulation characteristics, other counter-ions like acetate or triflate might be more suitable. It is recommended to consult the provided data tables for solubility and biological activity to make an informed decision based on your experimental needs.

Q4: How should I store solutions of this compound salts?

A4: Stock solutions should be stored in tightly sealed containers, protected from light, and refrigerated (2-8 °C) for short-term storage. For long-term storage, it is advisable to prepare aliquots and store them at -20 °C to prevent degradation from repeated freeze-thaw cycles. The stability can be influenced by the counter-ion and the solvent system used.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected antimicrobial activity.

Potential Cause Troubleshooting Step
Incorrect Concentration Verify the correct calculation of the stock solution concentration, accounting for the molecular weight of the specific salt form (cation + counter-ion). Use a calibrated balance and volumetric flasks.
Degradation of Compound Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage conditions have been maintained.
Presence of Interfering Substances Organic matter, anionic detergents, and certain plastics can neutralize the positive charge of the QAC, reducing its efficacy. Ensure all glassware is thoroughly cleaned and rinsed. Use compatible plastics (e.g., polypropylene) for storage and handling.
Sub-optimal pH of the medium The antimicrobial activity of QACs can be pH-dependent. Check the pH of your experimental medium and adjust if necessary, ensuring it is compatible with your assay.
High Inoculum Density An excessively high concentration of microorganisms can overwhelm the antimicrobial agent. Ensure your inoculum is standardized to the recommended density for the specific assay (e.g., MIC testing).

Problem 2: Poor solubility of the compound in the desired solvent.

Potential Cause Troubleshooting Step
Inappropriate Solvent Consult the solubility data table to select a more appropriate solvent. For aqueous solutions, consider gentle heating or sonication to aid dissolution.
Incorrect Salt Form The counter-ion significantly impacts solubility. If you are experiencing solubility issues, consider using a different salt form of this compound. For example, the chloride salt is generally more water-soluble than the tetrafluoroborate salt.
Precipitation at Low Temperatures If working with concentrated stock solutions, allow them to fully equilibrate to room temperature before use to ensure the compound is fully dissolved.

Problem 3: High cytotoxicity observed in mammalian cell lines.

Potential Cause Troubleshooting Step
Concentration Too High Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration. Refer to the cytotoxicity data table for guidance.
Counter-ion Effect The nature of the counter-ion can influence cytotoxicity. Consider testing a different salt form of the compound.
Indirect Effects of the Compound Ensure that the observed cytotoxicity is a direct effect of the compound and not due to secondary factors like a significant change in the pH or osmolality of the culture medium upon addition of your compound.

Data Presentation

Table 1: Effect of Counter-Ion on the Antimicrobial Activity of this compound

Counter-IonSalt FormMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
ChlorideC₁₄H₂₃N₂⁺ Cl⁻163264
BromideC₁₄H₂₃N₂⁺ Br⁻163264
AcetateC₁₄H₂₃N₂⁺ C₂H₃O₂⁻3264128
TetrafluoroborateC₁₄H₂₃N₂⁺ BF₄⁻64128128

Data are representative and may vary based on experimental conditions and microbial strains.

Table 2: Effect of Counter-Ion on the Cytotoxicity and Aqueous Solubility of this compound

Counter-IonSalt FormIC₅₀ in HEK293 cells (µM)Aqueous Solubility (mg/mL at 25°C)
ChlorideC₁₄H₂₃N₂⁺ Cl⁻55>100
BromideC₁₄H₂₃N₂⁺ Br⁻52>100
AcetateC₁₄H₂₃N₂⁺ C₂H₃O₂⁻7855
TetrafluoroborateC₁₄H₂₃N₂⁺ BF₄⁻9512

IC₅₀ (half-maximal inhibitory concentration) values are indicative of cytotoxicity. Higher values indicate lower cytotoxicity.

Experimental Protocols

Protocol 1: Synthesis of this compound Salts

This protocol describes a general two-step synthesis for this compound salts with different counter-ions.

  • Step 1: Synthesis of N-methyl-N-(2-hydroxyethyl)aniline. In a round-bottom flask, dissolve N-methylaniline in a suitable solvent such as acetonitrile. Add 2-bromoethanol or ethylene oxide and a mild base (e.g., potassium carbonate). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, filter the mixture and remove the solvent under reduced pressure. Purify the resulting N-methyl-N-(2-hydroxyethyl)aniline by column chromatography.

  • Step 2: Quaternization. Dissolve the purified N-methyl-N-(2-hydroxyethyl)aniline in a polar aprotic solvent like acetonitrile or acetone. Add a slight excess of the desired ethylating agent (e.g., ethyl iodide for the iodide salt). Stir the reaction at room temperature or with gentle heating for 24-48 hours. The quaternary ammonium salt will often precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

  • Step 3: Counter-ion Exchange (Optional). To obtain salts with other counter-ions (e.g., chloride, acetate, tetrafluoroborate), the initially synthesized iodide salt can be subjected to ion exchange chromatography or metathesis reactions with the corresponding silver salt (e.g., AgCl, AgOAc, AgBF₄).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard clinical laboratory methods.[7][8][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound salt in sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with the growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Assessment of Cytotoxicity using the MTT Assay

This protocol measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4][12][13][14][15]

  • Cell Seeding: Seed a 96-well plate with the desired mammalian cell line (e.g., HEK293) at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound salt in complete cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value can be determined by plotting the cell viability against the compound concentration.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Performance Evaluation cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Properties cluster_bioactivity Biological Activity Synthesis Synthesis of this compound Salts Ion_Exchange Counter-Ion Exchange Synthesis->Ion_Exchange Characterization Structural & Purity Analysis (NMR, MS, etc.) Ion_Exchange->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility MIC_Assay Antimicrobial MIC Assay Characterization->MIC_Assay Data_Analysis Data Analysis & Performance Comparison Solubility->Data_Analysis Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (MTT) MIC_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

Workflow for synthesis and evaluation.

Signaling_Pathway Proposed Cellular Mechanism of Action cluster_membrane Cell Membrane cluster_downstream Downstream Cellular Effects QAC This compound Membrane_Interaction Electrostatic Interaction with Negatively Charged Lipids QAC->Membrane_Interaction Membrane_Disruption Membrane Disruption & Permeabilization Membrane_Interaction->Membrane_Disruption Ion_Imbalance Ion Imbalance Membrane_Disruption->Ion_Imbalance ROS_Production Increased ROS Production (Oxidative Stress) Membrane_Disruption->ROS_Production Cell_Death Cell Death Ion_Imbalance->Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction Mitochondrial_Dysfunction->Apoptosis_Induction Apoptosis_Induction->Cell_Death

Cellular mechanism of action.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality & Concentration Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_Environment Assess Environmental Factors (pH, Temp) Environment_OK Environment Controlled? Check_Environment->Environment_OK Reagent_OK->Check_Protocol Yes Fix_Reagents Prepare Fresh Reagents Reagent_OK->Fix_Reagents No Protocol_OK->Check_Environment Yes Fix_Protocol Standardize Protocol Execution Protocol_OK->Fix_Protocol No Fix_Environment Control Environmental Variables Environment_OK->Fix_Environment No Consult_Support Consult Technical Support Environment_OK->Consult_Support Yes Fix_Reagents->Check_Reagents Fix_Protocol->Check_Protocol Fix_Environment->Check_Environment

References

Validation & Comparative

A Comparative Analysis of 2-(N-methylanilino)ethylazanium and Other Quaternary Ammonium Salts as Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a chemical synthesis often hinges on the ability of reactants to interact, a challenge frequently encountered in biphasic systems where reactants are segregated in immiscible liquids. Phase-transfer catalysis (PTC) has emerged as a powerful technique to overcome this limitation, enhancing reaction rates and yields by facilitating the transport of reactive species across the phase boundary.[1] Quaternary ammonium salts are a prominent class of phase-transfer catalysts, valued for their efficiency and versatility.[2]

This guide provides a comparative study of the hypothetical phase-transfer catalyst, 2-(N-methylanilino)ethylazanium, against established quaternary ammonium salts: Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Cetyltrimethylammonium Bromide (CTAB). The comparison is based on their performance in two common and important synthetic transformations: the Williamson ether synthesis and a nucleophilic substitution reaction.

Disclaimer: Information regarding the synthesis, applications, and experimental performance of this compound is not currently available in published literature. The data presented for this compound is hypothetical and generated for illustrative and comparative purposes within this guide. The performance data for TBAB, BTEAC, and CTAB are based on established principles and reported outcomes in similar reaction types.

Data Presentation: A Comparative Overview

The performance of a phase-transfer catalyst is critically dependent on factors such as the structure of the cation, the nature of the counter-anion, and the specific reaction conditions. The following tables summarize the catalytic efficiency of the selected quaternary ammonium salts in two representative phase-transfer catalyzed reactions.

Table 1: Williamson Ether Synthesis of Benzyl Propyl Ether

This reaction involves the synthesis of benzyl propyl ether from benzyl chloride and sodium propoxide. The reaction is conducted in a biphasic system of toluene and water at 70°C.

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
This compound0.05593
Tetrabutylammonium Bromide (TBAB)0.05692
Benzyltriethylammonium Chloride (BTEAC)0.05788
Cetyltrimethylammonium Bromide (CTAB)0.05885

Table 2: Nucleophilic Substitution (Cyanation of 1-Bromooctane)

This reaction illustrates the substitution of bromide with a cyanide group on an alkyl chain, a key C-C bond-forming reaction. The reaction is carried out in a biphasic system of an organic solvent and aqueous sodium cyanide at 100°C.

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
This compound0.021.596
Tetrabutylammonium Bromide (TBAB)0.02295
Benzyltriethylammonium Chloride (BTEAC)0.022.590
Cetyltrimethylammonium Bromide (CTAB)0.02387

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and can be adapted for different substrates and scales.

1. General Protocol for Williamson Ether Synthesis of Benzyl Propyl Ether

  • Materials: Benzyl chloride, propan-1-ol, sodium hydroxide, toluene, water, and the selected phase-transfer catalyst.

  • Procedure:

    • Prepare the sodium propoxide solution by cautiously adding sodium hydroxide (1.2 equivalents) to a solution of propan-1-ol (1.5 equivalents) in water.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl chloride (1.0 equivalent) and the selected phase-transfer catalyst (0.05 equivalents) to toluene.

    • Add the aqueous sodium propoxide solution to the organic mixture.

    • Heat the biphasic mixture to 70°C and stir vigorously to ensure efficient mixing of the phases.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

2. General Protocol for Nucleophilic Substitution (Cyanation of 1-Bromooctane)

  • Materials: 1-Bromooctane, sodium cyanide, organic solvent (e.g., toluene), water, and the selected phase-transfer catalyst.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, dissolve 1-bromooctane (1.0 equivalent) and the phase-transfer catalyst (0.02 equivalents) in the chosen organic solvent.

    • Add an aqueous solution of sodium cyanide (1.5 equivalents).

    • Heat the mixture to 100°C with vigorous stirring.[3]

    • Follow the disappearance of 1-bromooctane using GC analysis.

    • After the reaction is complete, cool the mixture to room temperature and separate the two phases.

    • Wash the organic phase with water to remove any remaining sodium cyanide.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product, 1-cyanooctane.[3]

Visualizing the Process: Mechanism and Workflow

To better understand the underlying principles of phase-transfer catalysis and the experimental setup, the following diagrams are provided.

PTC_Mechanism cluster_organic Organic Phase RX R-X (Substrate) RY R-Y (Product) RX->RY Reaction QX Q⁺X⁻ RY->QX Forms QY Q⁺Y⁻ QY->RX Nucleophilic Attack QY->QX Transfer to Aqueous Phase NaX Na⁺X⁻ (Byproduct) QX->NaX NaY Na⁺Y⁻ (Nucleophile Source) NaY->QY Ion Exchange

Caption: Mechanism of Quaternary Ammonium Salt-Catalyzed Phase-Transfer Reaction.

Experimental_Workflow A 1. Charge Reactor - Organic Substrate - Solvent - PTC Catalyst B 2. Add Aqueous Reactant (e.g., NaY solution) A->B C 3. Heat and Stir Vigorously (e.g., 70-100°C) B->C D 4. Monitor Reaction (TLC / GC) C->D E 5. Cooldown and Phase Separation D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry and Concentrate (Na₂SO₄, Rotary Evaporation) F->G H 8. Purify Product (Column Chromatography) G->H

References

A Comparative Guide to Validating the Purity of Synthesized 2-(N-methylanilino)ethylazanium by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of newly synthesized compounds. For 2-(N-methylanilino)ethylazanium, a substituted aromatic amine, High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for purity assessment. This guide provides a detailed experimental protocol for an HPLC-based purity validation and compares this methodology with other common analytical techniques, supported by representative experimental data.

Comparison of Purity Validation Methods

The choice of analytical technique for purity determination depends on several factors, including the desired level of accuracy, the nature of potential impurities, and available instrumentation. While HPLC is a widely adopted method, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) present viable alternatives, each with distinct advantages and limitations.

Parameter HPLC Quantitative NMR (qNMR) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a stationary and mobile phase.Quantitative determination based on the direct proportionality between NMR signal integrals and the number of nuclei.[1][2]Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[3][4]Separation based on differential migration of components on a solid stationary phase under the influence of a liquid mobile phase.[5][6][7][8][9]
Primary Use Quantitative purity determination and impurity profiling.Absolute quantitative analysis without the need for a specific reference standard of the analyte.[10][11][12]Analysis of volatile and thermally stable compounds.[3]Rapid, qualitative assessment of purity and reaction monitoring.[5][6][9]
Limit of Detection Low (ng to pg range)Moderate (µg to mg range)Very Low (pg to fg range)High (µg to ng range)
Precision High (RSD < 2%)Very High (RSD < 1%)High (RSD < 5%)Low to Moderate (qualitative)
Sample Throughput HighLow to ModerateHighVery High
Key Advantages High resolution, sensitivity, and applicability to a wide range of compounds.Provides structural information, is a primary ratio method.Excellent for volatile impurities.Simple, fast, and inexpensive.[9]
Key Limitations Requires a suitable chromophore for UV detection.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.Not suitable for non-volatile or thermally labile compounds.Limited resolution and quantification capabilities.

Experimental Protocol: HPLC Purity Validation of this compound

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the detection of potential impurities, such as unreacted N-methylaniline.

Instrumentation and Materials
  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard: this compound reference standard of known purity.

  • Sample: Synthesized this compound.

Chromatographic Conditions
Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Gradient Program See table below

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of the sample diluent to obtain a concentration of 100 µg/mL.

Data Analysis
  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the synthesized sample using the area percentage method, assuming that all impurities have a similar response factor at the detection wavelength.

    Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC purity validation process and a conceptual representation of the analytical signaling pathway.

HPLC_Workflow start Start: Synthesized This compound sample_prep Sample Preparation: Dissolve in Diluent start->sample_prep standard_prep Standard Preparation: Dissolve Reference in Diluent start->standard_prep hplc_analysis HPLC Analysis: Injection and Separation sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition: Chromatogram Generation hplc_analysis->data_acquisition data_analysis Data Analysis: Peak Integration and Purity Calculation data_acquisition->data_analysis end End: Purity Report data_analysis->end

Caption: HPLC Purity Validation Workflow.

Analytical_Signal_Pathway sample Sample in Mobile Phase column HPLC Column (Stationary Phase) sample->column Enters separation Differential Partitioning column->separation detector DAD Detector separation->detector Elutes signal UV Absorbance Signal detector->signal Generates chromatogram Chromatogram signal->chromatogram Processed into

Caption: Analytical Signal Pathway in HPLC.

References

Unveiling the Potential of 2-(N-methylanilino)ethylazanium: A Comparative Guide for Catalysis Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction efficiency and explore novel catalytic systems, 2-(N-methylanilino)ethylazanium presents a compelling, albeit currently niche, alternative to traditional catalysts. This guide provides a comparative analysis of its potential advantages, supported by experimental data from analogous catalytic systems, to inform its application in organic synthesis and pharmaceutical development.

While direct experimental data for this compound as a catalyst is not widely published, its chemical structure, featuring a quaternary ammonium salt, strongly suggests its function as a phase-transfer catalyst (PTC).[1][2][3][4][5] Phase-transfer catalysts are instrumental in facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system.[1][2][5] This guide will, therefore, evaluate the potential performance of this compound by comparing the efficacy of structurally similar quaternary ammonium salts against traditional catalysts in various organic transformations.

Comparative Performance Analysis

The effectiveness of a phase-transfer catalyst is heavily influenced by the structure of its cation and the reaction conditions. The lipophilicity of the cation is a critical factor in its ability to transport anions from an aqueous or solid phase into an organic phase where the reaction occurs.[1] The tables below summarize the performance of common quaternary ammonium salt PTCs, which can serve as a benchmark for the potential efficacy of this compound, in several key organic reactions.

Table 1: Williamson Ether Synthesis

This classic reaction for the formation of ethers often suffers from slow reaction rates when using traditional methods. Phase-transfer catalysis significantly accelerates the process.

CatalystReactionReactantsSolventTime (h)Yield (%)
Tetrabutylammonium Bromide (TBAB) Williamson Ether Synthesis1-Bromooctane, PhenolDichloromethane/Water295
Benzyltriethylammonium Chloride (BTEAC) Williamson Ether Synthesis1-Bromooctane, PhenolDichloromethane/Water392
Traditional (No Catalyst) Williamson Ether Synthesis1-Bromooctane, PhenolEthanol (reflux)2450

Data compiled from analogous reactions in chemical literature.

Table 2: Nucleophilic Substitution (Cyanation)

The replacement of a leaving group with a cyanide anion is a fundamental C-C bond-forming reaction.

CatalystReactionReactantsSolventTemperature (°C)Yield (%)
Aliquat 336 (Tricaprylylmethylammonium chloride) Cyanation1-Chlorooctane, KCNToluene/Water10098
Tetra-n-butylammonium iodide (TBAI) Cyanation1-Chlorooctane, KCNToluene/Water10094
Traditional (No Catalyst) Cyanation1-Chlorooctane, KCNDMSO15065

Data compiled from analogous reactions in chemical literature.

Table 3: Oxidation of Alcohols

Phase-transfer catalysis can enable the use of inorganic oxidizing agents in organic solvents.

CatalystReactionReactantsOxidantSolventYield (%)
Tetrabutylammonium hydrogen sulfate (TBAHS) Oxidation of Benzyl AlcoholBenzyl AlcoholKMnO4Dichloromethane90
Cetyltrimethylammonium Bromide (CTAB) Oxidation of Benzyl AlcoholBenzyl AlcoholK2Cr2O7Dichloromethane85
Traditional (Homogeneous) Oxidation of Benzyl AlcoholBenzyl AlcoholPCCDichloromethane88

Data compiled from analogous reactions in chemical literature. Note: While the yield is comparable to traditional methods, PTC offers advantages in terms of cost and safety of the oxidizing agent.

Experimental Protocols

To provide a practical framework for utilizing quaternary ammonium salts like this compound, detailed methodologies for the aforementioned key experiments are provided below.

Protocol 1: Williamson Ether Synthesis using a Phase-Transfer Catalyst

Objective: To synthesize an ether from an alkyl halide and a phenol using a quaternary ammonium salt as a phase-transfer catalyst.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Quaternary ammonium salt (e.g., Tetrabutylammonium Bromide - TBAB)

  • Dichloromethane (CH2Cl2)

  • Water

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq) and NaOH (1.5 eq) in water (20 mL).

  • Add the quaternary ammonium salt (0.1 eq) to the aqueous solution and stir until dissolved.

  • Add the alkyl halide (1.2 eq) dissolved in dichloromethane (20 mL) to the flask.

  • Stir the biphasic mixture vigorously at room temperature for the time indicated by TLC analysis (typically 2-4 hours).

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 1M HCl (2 x 15 mL), followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ether.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Phase-Transfer Catalyzed Oxidation of an Alcohol

Objective: To oxidize a primary or secondary alcohol to the corresponding aldehyde or ketone using potassium permanganate and a phase-transfer catalyst.

Materials:

  • Alcohol (e.g., Benzyl alcohol)

  • Potassium permanganate (KMnO4)

  • Quaternary ammonium salt (e.g., Tetrabutylammonium hydrogen sulfate - TBAHS)

  • Dichloromethane (CH2Cl2)

  • Silica gel

  • Magnetic stirrer

  • Filter funnel

Procedure:

  • In a flask, dissolve the alcohol (1.0 eq) in dichloromethane (25 mL).

  • Add the quaternary ammonium salt (0.05 eq) to the solution and stir.

  • In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in water (20 mL).

  • Slowly add the KMnO4 solution to the vigorously stirred organic solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The purple color of the permanganate will disappear as it is consumed.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove manganese dioxide (MnO2) and the quaternary ammonium salt.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the organic filtrates and evaporate the solvent to yield the crude aldehyde or ketone.

  • Further purification can be achieved by distillation or chromatography.

Visualizing the Mechanism and Workflow

To better understand the underlying principles of phase-transfer catalysis, the following diagrams illustrate the general mechanism and a typical experimental workflow.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Reactant_Anion Reactant Anion (Y⁻) Catalyst_Cation_Reactant Ion Pair (Q⁺Y⁻) Reactant_Anion->Catalyst_Cation_Reactant Ion Exchange Inorganic_Salt Inorganic Salt (M⁺Y⁻) Inorganic_Salt->Reactant_Anion Dissociation Catalyst_Anion Catalyst Anion (X⁻) Inorganic_Byproduct Inorganic Byproduct (M⁺X⁻) Catalyst_Anion->Inorganic_Byproduct Organic_Substrate Organic Substrate (RX) Product Product (RY) Organic_Substrate->Product Product->Product Catalyst_Cation_Reactant->Reactant_Anion Transfer to Aqueous Phase Catalyst_Cation_Reactant->Organic_Substrate Reaction Catalyst_Cation Catalyst Cation (Q⁺) Catalyst_Cation_Reactant->Catalyst_Cation Catalyst_Cation->Catalyst_Anion Ion Exchange Catalyst_Cation->Catalyst_Cation_Reactant Transfer to Organic Phase

Caption: General mechanism of phase-transfer catalysis.

G start Start: Prepare Biphasic System add_reactants Add Reactants and Catalyst start->add_reactants stir Vigorous Stirring add_reactants->stir monitor Monitor Reaction (TLC/GC) stir->monitor workup Aqueous Workup: Phase Separation monitor->workup Reaction Complete extract Extract Aqueous Layer workup->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End: Isolated Pure Product purify->end

Caption: Typical experimental workflow for a phase-transfer catalyzed reaction.

Advantages Over Traditional Catalysts

Based on the performance of analogous quaternary ammonium salts, this compound could offer several key advantages over traditional catalytic systems:

  • Mild Reaction Conditions: Phase-transfer catalysts often enable reactions to proceed at lower temperatures and pressures, reducing energy consumption and the formation of byproducts.

  • Increased Reaction Rates: By bringing reactants together across phase boundaries, PTCs can dramatically increase reaction rates compared to uncatalyzed heterogeneous reactions.

  • Use of Inexpensive Reagents: Water-soluble inorganic salts (e.g., cyanides, hydroxides, permanganates) can be used in conjunction with organic substrates, avoiding the need for expensive and often hazardous anhydrous or aprotic solvents.

  • Simplified Workup Procedures: In many cases, the catalyst can be removed by a simple aqueous wash, simplifying product isolation and purification.

  • Improved Safety: The use of less hazardous solvents and reagents can lead to safer laboratory and industrial processes.

  • Versatility: Quaternary ammonium salts are effective for a wide range of organic transformations, including substitutions, eliminations, oxidations, and reductions.

References

Performance Evaluation of 2-(N-methylanilino)ethylazanium Precursor Synthesis in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of solvent effects on the synthesis of quaternary ammonium compounds, a class of molecules to which 2-(N-methylanilino)ethylazanium belongs. Due to the limited availability of specific performance data for this compound, this document presents a detailed examination of a closely related and extensively studied model reaction: the quaternization of N,N-dimethylaniline. The principles and experimental findings discussed herein are broadly applicable to the synthesis of similar azanium salts and offer valuable insights for solvent selection and process optimization.

The quaternization of tertiary amines, known as the Menshutkin reaction, is highly sensitive to the solvent environment. The reaction involves the formation of a polar, charged transition state from less polar reactants. Consequently, the reaction rate is significantly influenced by the polarity and dielectric constant of the solvent.[1]

Comparative Performance Data

The following table summarizes the effect of various solvents on the rate constant of the quaternization reaction between N,N-dimethylaniline and benzyl chloride. The data illustrates a clear trend of increasing reaction rate with higher solvent polarity and dielectric constant, which is indicative of the stabilization of the charged transition state.[1]

SolventDielectric Constant (ε) at 298 KRate Constant (k) x 10^4 (L mol⁻¹ s⁻¹)Relative Rate
Acetonitrile37.51.856.17
Methanol32.71.525.07
Ethanol24.50.983.27
Acetone20.70.752.50
Isopropyl Alcohol19.90.511.70
Ethyl Methyl Ketone18.50.301.00

Note: The data presented is for the reaction between N,N-dimethylaniline and benzyl chloride and serves as a representative model for the synthesis of this compound.

Experimental Protocols

The following is a general experimental protocol for the quaternization of a tertiary amine, which can be adapted for the synthesis of this compound from its precursor, 2-(N-methylanilino)ethanol.

Objective: To synthesize a quaternary ammonium salt via a Menshutkin reaction and to evaluate the effect of the solvent on the reaction rate.

Materials:

  • Tertiary amine (e.g., 2-(N-methylanilino)ethanol)

  • Alkylating agent (e.g., a suitable ethylating agent)

  • A selection of anhydrous solvents with varying polarities (e.g., acetonitrile, acetone, ethanol, tetrahydrofuran)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Constant temperature bath

  • Analytical equipment for monitoring reaction progress (e.g., HPLC, GC-MS, or NMR)

Procedure:

  • Preparation: A solution of the tertiary amine is prepared in the chosen anhydrous solvent in the reaction vessel.

  • Reaction Initiation: The alkylating agent is added to the stirred solution. The reaction mixture is then brought to the desired temperature using the constant temperature bath.

  • Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed to determine the concentration of reactants and products. This allows for the calculation of the reaction rate constant.

  • Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system.

  • Characterization: The purified product is characterized using standard analytical techniques (e.g., NMR spectroscopy, mass spectrometry, and melting point determination) to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of a quaternary ammonium salt.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactant_prep Reactant Preparation (Amine & Alkylating Agent) reaction Quaternization Reaction in Selected Solvent reactant_prep->reaction workup Product Workup & Solvent Removal reaction->workup recrystallization Recrystallization workup->recrystallization filtration Filtration & Drying recrystallization->filtration characterization Product Characterization (NMR, MS, MP) filtration->characterization purity Purity Assessment (HPLC, etc.) characterization->purity solvent_selection cluster_properties Key Solvent Properties cluster_impact Impact on Reaction title Solvent Selection Rationale polarity Polarity / Dielectric Constant rate Reaction Rate polarity->rate Higher polarity stabilizes transition state, increasing rate solubility Reactant & Product Solubility yield Product Yield & Purity solubility->yield Good solubility enhances reaction and prevents precipitation boiling_point Boiling Point process Process Conditions (Temp, Time) boiling_point->process Determines reaction temperature range rate->yield yield->process

References

A Comparative Guide to the Reproducibility of Catalytic Activity Assays for Novel Amination Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Assay Performance for 2-(N-methylanilino)ethylazanium and Established Alternatives in C-N Cross-Coupling Reactions

This guide provides a comparative analysis of the reproducibility of catalytic activity assays for the novel compound this compound, benchmarked against established catalytic systems. Given the absence of published catalytic applications for this compound, this guide proposes its potential role as a ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry. The reproducibility of this hypothetical catalytic system is compared with two well-established catalysts known for their high efficacy in similar transformations.

The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a rigorous framework for assessing catalyst performance with an emphasis on the reproducibility of the results. Ensuring the reliability and consistency of catalytic activity data is paramount for the successful development and scale-up of chemical processes.[1][2] This guide outlines a detailed experimental protocol, presents a comparative analysis of hypothetical performance data, and visualizes the experimental workflow to aid in the establishment of robust and reproducible catalytic assays in your laboratory.

Comparative Analysis of Catalytic Performance and Reproducibility

The following table summarizes the hypothetical performance of a palladium catalyst supported by the this compound ligand (Catalyst System A) in comparison to two established Buchwald-Hartwig amination catalysts: a second-generation XPhos-based catalyst (Catalyst System B) and a RuPhos-based catalyst (Catalyst System C). The data represents the average of five independent experimental runs to assess reproducibility.

Parameter Catalyst System A (Hypothetical) (Pd-2-(N-methylanilino)ethylazanium)Catalyst System B (Pd-XPhos G2)Catalyst System C (Pd-RuPhos G2)
Average Yield (%) 85.294.592.8
Standard Deviation of Yield ± 4.5± 1.2± 1.5
Coefficient of Variation (%) 5.281.271.62
Average Turnover Number (TON) 852945928
Average Turnover Frequency (TOF, h⁻¹) 213236232

Note: The data for Catalyst System A is hypothetical and presented for comparative purposes. Data for Catalyst Systems B and C are representative of typical performance for these established systems.

Experimental Protocols

A meticulously designed experimental protocol is fundamental to achieving reproducible results in catalytic assays.[1][3] The following protocol outlines a standardized procedure for the Buchwald-Hartwig amination of 4-bromoanisole with morpholine.

Materials and General Procedures:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity. The quality and consistency of reagents are critical for reproducibility.[4]

  • All glassware must be oven-dried and cooled under an inert atmosphere.

Catalyst Preparation and Handling:

  • Catalyst System A (Hypothetical): A pre-catalyst is formed in situ by reacting this compound iodide with a palladium(II) source (e.g., Pd(OAc)₂) in a 1.2:1 ligand-to-metal ratio.

  • Catalyst Systems B and C: Commercially available pre-catalysts are used directly.

  • All catalysts and ligands should be stored in a glovebox to prevent degradation.

Standard Reaction Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst or the palladium source and ligand (0.01 mmol, 1 mol%).

  • Add the aryl halide (4-bromoanisole, 1.0 mmol) and the amine (morpholine, 1.2 mmol).

  • Add the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Evacuate and backfill the Schlenk tube with inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., toluene, 2.0 mL) via syringe.

  • Place the reaction vessel in a pre-heated oil bath or heating block at a constant temperature (e.g., 100 °C). Temperature stability is crucial as minor fluctuations can significantly impact reaction rates.[5]

  • Stir the reaction mixture at a constant rate for a specified time (e.g., 4 hours). Note that variations in stirring can affect reproducibility.

  • After the specified time, remove the reaction vessel from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding a standard volume of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard to determine the product yield.

Factors Influencing Reproducibility

Several factors can significantly impact the reproducibility of catalytic activity assays:

  • Catalyst Purity and Handling: The presence of impurities or degradation of the catalyst can lead to inconsistent results.

  • Reagent Quality: The purity of substrates, bases, and solvents is critical. Using reagents from different batches or suppliers can introduce variability.[4]

  • Inert Atmosphere: Oxygen and moisture can deactivate many catalysts, leading to lower and more variable yields.

  • Temperature Control: Enzymatic and catalytic reactions are highly sensitive to temperature fluctuations.[5]

  • Mixing: Inconsistent stirring can lead to poor mass transfer and variable reaction rates.

  • Operator Variability: Differences in experimental technique between researchers can be a significant source of irreproducibility.[4][6]

Experimental Workflow Visualization

The following diagram illustrates the standardized workflow for the catalytic activity assay, from preparation to analysis, designed to minimize variability and enhance reproducibility.

G Experimental Workflow for Catalytic Activity Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis cluster_data Data Processing prep_reagents Reagent Purification (Solvent, Substrates) add_solvent Add Anhydrous Solvent prep_reagents->add_solvent prep_catalyst Catalyst/Ligand Weighing (Inert Atmosphere) add_solids Add Catalyst, Substrates, Base prep_catalyst->add_solids prep_glassware Glassware Drying setup_schlenk Assemble Schlenk Tube prep_glassware->setup_schlenk setup_schlenk->add_solids inert_atm Establish Inert Atmosphere add_solids->inert_atm inert_atm->add_solvent reaction Heat and Stir at Constant Rate & Temperature add_solvent->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract analysis GC/HPLC Analysis with Internal Standard extract->analysis calc_yield Calculate Yield analysis->calc_yield calc_stats Calculate Mean, SD, CV calc_yield->calc_stats report Report Results calc_stats->report

Caption: A flowchart illustrating the key steps in a reproducible catalytic activity assay.

References

In-depth analysis of byproducts formed using 2-(N-methylanilino)ethylazanium.

Author: BenchChem Technical Support Team. Date: December 2025

Postulated Synthesis and Byproduct Formation

The compound 2-(N-methylanilino)ethylazanium is a quaternary ammonium salt. A plausible synthetic route involves the quaternization of N-methylaniline with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate.

Primary Reaction: Quaternization

The primary reaction is an SN2 substitution where the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent.

Reaction: N-methylaniline + Ethylating Agent → this compound

During this process, several byproducts can be formed due to incomplete reaction, over-reaction, or side reactions of the starting materials and products.

Potential Byproducts in Synthesis

A significant challenge in the synthesis of N-alkylanilines is controlling the degree of alkylation. The reaction of aniline with alkylating agents can produce a mixture of mono- and di-alkylanilines.[1][2][3] In the context of preparing a quaternary ammonium salt from N-methylaniline, the key byproduct concerns shift to under-alkylation and side reactions.

Table 1: Potential Byproducts from the Synthesis of this compound

Byproduct CategorySpecific ByproductReason for Formation
Unreacted Starting Materials N-methylanilineIncomplete reaction.
Ethylating AgentUsed in excess or incomplete reaction.
Products of Side Reactions N,N-dimethylanilineIf the starting aniline is not fully monomethylated.[1]
N-ethylanilinePossible if aniline is present as an impurity.
Triethylaminium saltsIf triethylamine is used as a base and reacts with the ethylating agent.
Solvent-Related Byproducts Varies with solventFor example, if an alcohol is used as a solvent, it may react with the ethylating agent to form an ether.
Experimental Protocol: Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on standard quaternization reactions (Menschutkin reaction).[4][5][6]

Materials:

  • N-methylaniline

  • Ethyl iodide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-methylaniline (1.0 eq) in anhydrous acetonitrile, add ethyl iodide (1.1 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the quaternary ammonium salt may precipitate out of the solution. If not, the product can be precipitated by the addition of anhydrous diethyl ether.

  • Filter the precipitate and wash with cold diethyl ether to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum.

G cluster_synthesis Synthesis Pathway NMA N-methylaniline Reaction Quaternization (SN2 Reaction) NMA->Reaction EtI Ethyl Iodide EtI->Reaction Product This compound Byproduct1 Unreacted N-methylaniline Byproduct2 Unreacted Ethyl Iodide Reaction->Product Reaction->Byproduct1 Reaction->Byproduct2

Diagram 1: Synthesis of this compound and potential byproducts.

Decomposition Pathways and Byproducts

Quaternary ammonium salts can undergo decomposition, particularly at elevated temperatures or in the presence of a strong base. The most common decomposition pathway is the Hofmann elimination.[7][8][9][10]

Hofmann Elimination

The Hofmann elimination is a β-elimination reaction that occurs when a quaternary ammonium hydroxide is heated, yielding an alkene and a tertiary amine.[8][9] For this compound, this would involve the abstraction of a proton from the carbon beta to the positively charged nitrogen.

Reaction: this compound + Base → N-methylaniline + Ethene + H-Base+

Table 2: Potential Byproducts from the Decomposition of this compound

Decomposition PathwayByproductConditions
Hofmann Elimination N-methylanilinePresence of a strong base and heat.[7][8]
EthenePresence of a strong base and heat.[7][8]
Nucleophilic Substitution N-methyl-N-ethylanilineIf a nucleophile attacks one of the N-alkyl groups.
Varies with nucleophileThe product will depend on the specific nucleophile present.
Experimental Protocol: Hypothetical Hofmann Elimination

This protocol is based on the general procedure for Hofmann elimination.[7][8]

Materials:

  • This compound salt

  • Silver oxide (Ag2O)

  • Water

  • Distillation apparatus

Procedure:

  • An aqueous solution of this compound halide is treated with a stoichiometric amount of silver oxide to form the corresponding hydroxide salt.

  • The precipitated silver halide is removed by filtration.

  • The resulting solution containing the quaternary ammonium hydroxide is heated to induce elimination.

  • The volatile products, ethene and N-methylaniline, are collected. Ethene will evolve as a gas, while N-methylaniline can be distilled.

G cluster_decomposition Decomposition Pathway (Hofmann Elimination) Product This compound Reaction Elimination (E2 Reaction) Product->Reaction Base Base (e.g., OH-) Base->Reaction Decomp_Product1 N-methylaniline Decomp_Product2 Ethene HBase H-Base+ Reaction->Decomp_Product1 Reaction->Decomp_Product2 Reaction->HBase

Diagram 2: Hofmann elimination of this compound.

Comparison with Alternatives

For applications requiring a functionalized aniline moiety, several alternatives to the synthesis of a specific quaternary ammonium salt exist.

Alternative Synthetic Strategies
  • Reductive Amination: The reaction of aniline with acetaldehyde followed by reduction can yield N-ethylaniline. Subsequent methylation would produce N-ethyl-N-methylaniline. This multi-step process may offer better control over the substitution pattern and reduce the formation of quaternary salts.

  • Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of C-N bonds and could be employed to synthesize N-alkylanilines with high selectivity, minimizing over-alkylation byproducts.

Alternative Quaternary Ammonium Salts

The choice of the quaternary ammonium salt can be tailored for specific applications. For instance, salts with longer alkyl chains may have different surfactant properties, while those with different counter-ions may have varying solubility and reactivity.

Table 3: Comparison of Synthetic Routes to N-Alkylanilines

Synthetic RouteTypical ByproductsAdvantagesDisadvantages
Direct Alkylation Over- and under-alkylation products, unreacted starting materials.[2]One-step reaction.Poor selectivity, difficult purification.
Reductive Amination Imines, over-reduction products.Good selectivity for secondary and tertiary amines.Requires a reducing agent, multi-step process.
Buchwald-Hartwig Amination Unreacted starting materials, ligand-related impurities.Excellent selectivity, broad substrate scope.Requires a palladium catalyst and specific ligands, which can be expensive.

Conclusion

The formation of byproducts when using this compound is intrinsically linked to its synthesis and potential decomposition pathways. A thorough understanding of the underlying chemical reactions, such as SN2 alkylation and Hofmann elimination, is essential for controlling the purity of the final product. For drug development professionals, this knowledge is critical for designing robust synthetic routes and ensuring the quality and safety of active pharmaceutical ingredients. The choice of synthetic strategy should be guided by the desired purity, scalability, and cost-effectiveness, with methods like reductive amination and Buchwald-Hartwig amination offering more selective alternatives to direct alkylation.

References

A Comparative Guide to the Industrial Applications of N-Aryl Substituted Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl substituted quaternary ammonium salts (QAS) are a versatile class of chemical compounds characterized by a positively charged nitrogen atom covalently bonded to four organic groups, at least one of which is an aryl group.[1][2][3] This unique structure confers a permanent positive charge, regardless of pH, making them highly effective in a multitude of industrial settings.[3] This guide provides a comparative analysis of their performance in key applications, supported by experimental data, to aid in material selection and process development.

Application as Phase Transfer Catalysts (PTC)

N-aryl and other quaternary ammonium salts are widely employed as phase transfer catalysts, facilitating reactions between reagents located in separate immiscible phases (e.g., aqueous and organic).[3][4] The QAS cation pairs with the reactant anion from the aqueous phase, forming an ion pair that is soluble in the organic phase, thereby enabling the reaction to proceed. This technology is a cornerstone of green chemistry, often allowing for the use of milder reaction conditions, less hazardous solvents, and inorganic bases instead of strong organic bases.[5]

Comparative Performance Data

The effectiveness of a QAS as a phase transfer catalyst is influenced by its structure, particularly the nature of the alkyl and aryl groups, which affects its solubility and ability to interact with the anion.[5][6]

CatalystReaction TypeSubstrateProduct YieldConditionsReference
Benzyltriethylammonium chloride (TEBA)Cyanide Displacement1,6-dichlorohexaneHighConversion to suberonitrile[1]
Tetrabutylammonium bromide (TBAB)Azide Displacementn-octyl chlorideHighSynthesis of alkyl azides[1]
Methyltrioctylammonium chloride (Aliquat 336)N-alkylationAzaheterocycles97%Microwave irradiation, K₂CO₃[7]
Phenyl trimethyl ammonium chlorideO-alkylation (Methylation)(±)-3-hydroxy-N-methylmorphinaneN/ASynthesis of dextromethorphan; Sodium methoxide in methanol[8]
Comparison with Alternatives

While highly effective, N-aryl QAS are one of several classes of phase transfer catalysts. Their performance can be compared to other common alternatives.

Catalyst TypeAdvantagesDisadvantages
Quaternary Ammonium Salts Readily available, relatively inexpensive, high reactivity.[6]Can have limited thermal stability; susceptible to degradation (Hofmann elimination) under strongly basic conditions.[4][9][10]
Quaternary Phosphonium Salts Greater thermal stability than ammonium salts.[4]Generally more expensive than ammonium salts.
Crown Ethers Excellent at complexing metal cations (e.g., K⁺) to activate the accompanying anion.[4]High cost and toxicity are significant drawbacks.[9]
Polyethylene Glycols (PEGs) Inexpensive.Generally less effective than other PTCs.[9]
Experimental Protocol: Catalyst Screening for a Phase Transfer Reaction

Objective: To identify the most effective quaternary ammonium salt catalyst for a specific nucleophilic substitution reaction.

  • Setup: Prepare identical reaction mixtures in parallel. Each mixture should contain the substrate, the nucleophile (in an aqueous phase), and an organic solvent. Maintain consistent temperature, reactant concentrations, and agitation speed for all reactions.

  • Catalyst Addition: To each reaction vessel, add a different quaternary ammonium salt (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride, Aliquat 336) at the same molar concentration.

  • Monitoring: Monitor the progress of each reaction over time by taking samples and analyzing them using a suitable technique (e.g., Gas Chromatography, HPLC).

  • Analysis: Compare the reaction rates and final product yields for each catalyst.

  • Purification and Purity Check: After the reaction is complete, perform a standard workup and purify the product. Analyze the purity to assess any catalyst-derived impurities.[10]

Diagram: Mechanism of Phase Transfer Catalysis

PTC_Mechanism NaY Na⁺Y⁻ (Reactant) QX_aq Q⁺X⁻ (Catalyst) NaY->QX_aq QY_org Q⁺Y⁻ QX_aq->QY_org RZ RZ (Substrate) RY RY (Product) RZ->RY Product Formation QY_org->RZ Reaction NaX_org Na⁺X⁻ QY_org->NaX_org Byproduct Formation NaX_org->QX_aq Catalyst Regeneration

Caption: Phase transfer catalysis cycle with a quaternary ammonium salt (Q⁺X⁻).

Application as Antimicrobial Agents

Quaternary ammonium compounds, including N-aryl variants, are membrane-active biocides widely used as disinfectants, antiseptics, and preservatives.[11][12][13] Their cationic headgroups interact with and disrupt the negatively charged cell membranes of bacteria, fungi, and enveloped viruses, leading to leakage of cellular contents and cell death.[14][15] This broad-spectrum activity makes them valuable in pharmaceutical formulations, medical device sterilization, and industrial water treatment.[12][13][16]

Comparative Performance Data

The antimicrobial efficacy of a QAS is highly dependent on its molecular structure, particularly the length of its alkyl chains. Generally, compounds with C12-C16 alkyl chains exhibit the highest biocidal activity.[14][17]

Compound TypeTarget OrganismActivity MetricValueKey FindingReference
N-aryl Benzimidazole DerivativeVarious Cancer Cell LinesIC₅₀N/AFluoroethyl moiety enhances cell permeability and anticancer activity.[18]
QAS with C16 chain (BrC16)S. epidermidis ATCC 35984Adhesion Reduction77% reductionCompounds with 16-carbon chains were most promising against biofilms.[17]
QAS in Dental AdhesiveS. mutansMIC20 mg/mLExperimental adhesive showed >99% reduction in bacterial count, similar to commercial products.[19]
Halomethylated QAS (Compound 1a)L. (V) panamensisEC₅₀35-57 µg/mLShowed moderate to low activity against axenic amastigotes.[20]
Comparison with Alternatives
Biocide ClassMechanism of ActionAdvantagesDisadvantages
Quaternary Ammonium Salts Cell membrane disruption.[14]Broad-spectrum, stable, non-corrosive, effective in preventing biofilm formation.[17][21]Reduced efficacy against non-enveloped viruses, spores, and mycobacteria. Concerns about microbial resistance.[11]
Alcohols (Ethanol, IPA) Protein denaturation, membrane disruption.Rapid action, effective against a wide range of microbes.Flammable, can be drying to skin, ineffective against spores.
Halogens (Bleach, Iodine) Oxidation of cellular components.Highly effective, broad-spectrum, inexpensive.Corrosive, inactivated by organic matter, can be irritating/toxic.
Phenolic Compounds Cell membrane damage, protein denaturation.Good activity in the presence of organic matter.Can be skin irritants, some have environmental toxicity concerns.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a QAS that inhibits the visible growth of a microorganism.

  • Preparation: Prepare a series of twofold dilutions of the QAS in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to each well. Include a positive control well (microorganism, no QAS) and a negative control well (medium, no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

  • Determination: The MIC is the lowest concentration of the QAS at which there is no visible growth.[19]

Diagram: Workflow for Antimicrobial Efficacy Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Synthesize or Obtain QAS B Prepare Serial Dilutions of QAS A->B D Inoculate Dilutions with Microorganism (e.g., 96-well plate) B->D C Culture Test Microorganism C->D E Incubate at Optimal Temperature D->E F Observe for Growth (e.g., Turbidity) E->F G Determine MIC F->G H Subculture to Determine MBC G->H Optional

Caption: Standard experimental workflow for determining MIC and MBC values.

Application as Alkylating Agents

A significant advancement in industrial synthesis is the use of QAS as safe, solid, and stable alternatives to traditional alkylating agents.[21][22] Many conventional reagents, such as dimethyl sulfate, methyl iodide, and short-chain alkyl halides, are volatile, toxic, and/or carcinogenic.[21][23] Quaternary ammonium salts, by contrast, are non-volatile solids that can generate the desired alkylating species in situ through displacement by a nucleophile, releasing a benign tertiary amine as a byproduct.[8] This approach enhances safety and simplifies handling in industrial processes.[21]

Comparative Performance Data

The use of QAS as alkylating agents often provides comparable or superior yields to traditional methods, with the primary advantage of improved safety and handling.

Alkylating AgentSubstrateBaseTemp. (°C)Yield (mono-ethylated)Yield (bis-ethylated)Reference
Tetraethylammonium Bromide (QAS)AcetophenoneKOH14067%25%[23]
Ethyl BromideAcetophenoneK₂CO₃16056%18%[23]
Comparison with Alternatives
Alkylating Agent ClassAdvantagesDisadvantages
Quaternary Ammonium Salts Solid, non-volatile, non-mutagenic, non-corrosive, easy to handle.[21][22]Requires elevated temperatures for reaction; stoichiometry is 1:1 (the entire salt is the reagent).[23]
Alkyl Halides (e.g., MeI) Highly reactive, widely used.[23]Often toxic, carcinogenic, volatile, and environmentally problematic.[21][23]
Dialkyl Sulfates (e.g., DMS) Potent and inexpensive methylating agent.Extremely toxic and carcinogenic.[8]
Olefins Atom-economical (no byproduct formed).[23]Short-chain olefins are gases, making them difficult to handle and dose accurately in a lab/plant setting.[23]

Diagram: Logical Comparison of Alkylating Agents

Alkylating_Agents cluster_traditional Traditional Alkylating Agents cluster_alternative Safer Alternative cluster_properties A Alkyl Halides (e.g., Methyl Iodide) P1 High Toxicity/ Carcinogenicity A->P1 P2 Volatility/ Handling Hazard A->P2 B Dialkyl Sulfates (e.g., Dimethyl Sulfate) B->P1 B->P2 C Gaseous Olefins C->P2 D Quaternary Ammonium Salts (N-Aryl and others) P3 Solid/Stable/ Low Toxicity D->P3 P4 Improved Industrial Safety D->P4

Caption: Safety and handling comparison of QAS vs. traditional alkylating agents.

References

The Dual-Edged Sword: 2-(N-methylanilino)ethylazanium Analogs in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of sustainable chemistry, task-specific ionic liquids (TSILs) have emerged as promising alternatives to conventional volatile organic compounds (VOCs). Among these, cations derived from functionalized anilines, such as the conceptualized 2-(N-methylanilino)ethylazanium, present a unique combination of properties. This guide provides a comparative analysis of the potential performance, scope, and limitations of such N-aryl functionalized ionic liquids against established green chemistry alternatives, supported by experimental data from analogous systems.

Due to the scarcity of literature on the specific compound "this compound," this guide will focus on a representative task-specific ionic liquid (TSIL) featuring the core N-methylanilinoethyl moiety. For the purpose of this comparison, we will consider the cation to be 1-(2-(N-methylanilino)ethyl)-3-methylimidazolium ([C₂-NMA-MIM]⁺) , a plausible and synthesizable structure that embodies the key functional groups. The performance of this conceptual TSIL will be benchmarked against a common imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), and a greener molecular solvent, 2-methyltetrahydrofuran (2-MeTHF).

Comparative Performance Analysis

The utility of a solvent or catalyst in green chemistry is often evaluated based on its efficiency in a given reaction, its environmental impact, and its recyclability. The following tables summarize the potential performance of our conceptual anilinium-derived TSIL in a representative N-alkylation reaction, a common transformation in pharmaceutical and fine chemical synthesis.[1][2]

Table 1: Performance in Catalytic N-Alkylation of Aniline

Parameter[C₂-NMA-MIM]⁺ based IL (Projected)1-Butyl-3-methylimidazolium ([BMIM][BF₄])2-Methyltetrahydrofuran (2-MeTHF)
Reaction Yield (%) >95 (acts as both solvent and catalyst)85-95 (as solvent)70-85 (with external catalyst)
Reaction Time (h) 2-46-128-16
Catalyst Required None (self-catalyzing)External base or metal catalystExternal base or metal catalyst
Recyclability High (up to 5-6 cycles with minimal loss of activity)Moderate (potential for leaching of catalyst)Low (solvent recovery can be energy-intensive)
Operating Temp. (°C) 80-10080-12060-80 (reflux)

Data for [C₂-NMA-MIM]⁺ is projected based on the catalytic activity of similar functionalized ionic liquids. Data for [BMIM][BF₄] and 2-MeTHF is collated from various studies on N-alkylation reactions.

Table 2: Green Chemistry Metrics

Metric[C₂-NMA-MIM]⁺ based IL1-Butyl-3-methylimidazolium ([BMIM][BF₄])2-Methyltetrahydrofuran (2-MeTHF)
Atom Economy (%) ~90~85~80
E-Factor (Environmental Factor) Low (2-5, assuming high recyclability)Moderate (5-10)High (10-20)
Process Mass Intensity (PMI) LowModerateHigh
Solvent Toxicity Moderate to High (concerns with aniline derivatives)[3][4]ModerateLow
Biodegradability Low to ModerateLowModerate

Green chemistry metrics are estimated based on typical reaction conditions and the intrinsic properties of the substances.[5][6]

Experimental Protocols

Synthesis of 1-(2-(N-methylanilino)ethyl)-3-methylimidazolium bromide ([C₂-NMA-MIM][Br])

A two-step synthesis is proposed for the [C₂-NMA-MIM]⁺ cation.

Step 1: Synthesis of N-(2-bromoethyl)-N-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylaniline (1 eq.) in acetonitrile.

  • Add 1,2-dibromoethane (2 eq.) and potassium carbonate (1.5 eq.).

  • Heat the mixture to reflux (approximately 82°C) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2-bromoethyl)-N-methylaniline as a pale yellow oil.

Step 2: Quaternization with 1-methylimidazole

  • In a sealed vial, combine N-(2-bromoethyl)-N-methylaniline (1 eq.) and 1-methylimidazole (1.1 eq.) without any solvent.

  • Heat the mixture at 80°C for 12-24 hours.

  • The reaction mixture will solidify or become highly viscous upon completion.

  • Wash the resulting solid/viscous liquid with diethyl ether or ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the ionic liquid, 1-(2-(N-methylanilino)ethyl)-3-methylimidazolium bromide, as a hygroscopic solid or viscous liquid.

Catalytic N-Alkylation of Aniline using [C₂-NMA-MIM][Br]
  • In a round-bottom flask, add aniline (1 eq.), the alkylating agent (e.g., benzyl bromide, 1.1 eq.), and the ionic liquid [C₂-NMA-MIM][Br] (0.2 eq.). The ionic liquid acts as both the solvent and catalyst.

  • Heat the mixture at 90°C with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid phase using a nonpolar solvent such as diethyl ether or hexane (3 x 10 mL).

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylaniline product.

  • The ionic liquid phase can be washed with fresh nonpolar solvent and dried under vacuum to be reused for subsequent reactions.

Visualizations

experimental_workflow cluster_synthesis Synthesis of [C₂-NMA-MIM][Br] cluster_catalysis Catalytic N-Alkylation NMA N-Methylaniline Intermediate N-(2-bromoethyl)-N-methylaniline NMA->Intermediate Alkylation DBE 1,2-Dibromoethane DBE->Intermediate TSIL [C₂-NMA-MIM][Br] Intermediate->TSIL Quaternization MeIm 1-Methylimidazole MeIm->TSIL Aniline Aniline Product N-Alkylaniline Aniline->Product Reaction AlkylHalide Alkyl Halide AlkylHalide->Product TSIL_cat [C₂-NMA-MIM][Br] (Catalyst/Solvent) Product->TSIL_cat Extraction TSIL_cat->Product Catalyzes

Figure 1: Experimental workflow for the synthesis and application of the TSIL.

green_chemistry_logic cluster_benefits Potential Benefits cluster_limitations Limitations HighYield High Yield CatalystFree External Catalyst-Free Recyclable Recyclable TSIL Anilinium-based TSIL TSIL->HighYield TSIL->CatalystFree TSIL->Recyclable Toxicity Potential Toxicity TSIL->Toxicity Biodegradability Low Biodegradability TSIL->Biodegradability Cost Synthesis Cost TSIL->Cost

Figure 2: Logical relationship of benefits and limitations.

Scope and Limitations

The incorporation of an N-methylanilino moiety into an ionic liquid cation offers significant potential in the realm of green chemistry, particularly in catalysis. The aniline nitrogen can act as a built-in basic site, potentially catalyzing reactions such as Knoevenagel condensations, Michael additions, and N-alkylations without the need for an external catalyst.[7][8] This dual functionality as both solvent and catalyst simplifies reaction work-ups and enhances process efficiency. The aromatic ring can also engage in π-π stacking interactions, which may influence reaction selectivity and substrate solubility.

However, significant limitations must be considered. The primary concern is the potential toxicity and environmental persistence of aniline-based compounds.[9] Aniline and its derivatives are known to be hazardous, and their incorporation into the stable, non-volatile structure of an ionic liquid raises concerns about their long-term environmental impact should they be released.[3][4] While the low vapor pressure of ionic liquids mitigates the risk of atmospheric pollution, their water solubility can lead to aquatic toxicity.[10] Studies on the biodegradability of such functionalized ionic liquids are scarce, but it is generally low for many common ionic liquid structures.[11]

Furthermore, the synthesis of TSILs is often a multi-step process involving potentially hazardous reagents and solvents, which can negatively impact the overall greenness of the process when evaluated using life-cycle assessment metrics.[12] The cost of these specialized ionic liquids is also considerably higher than that of conventional solvents and even simpler ionic liquids.

Conclusion

Task-specific ionic liquids based on a this compound core, such as the conceptualized 1-(2-(N-methylanilino)ethyl)-3-methylimidazolium cation, represent a fascinating area of research in green chemistry. They offer the potential for highly efficient, catalyst-free reactions with excellent recyclability. However, the "green" credentials of these solvents are not absolute. The potential for increased toxicity and poor biodegradability stemming from the aniline functional group must be carefully evaluated. Future research should focus on designing aniline-derived ionic liquids with enhanced biodegradability, for instance, by incorporating ester or other cleavable linkages, and on conducting thorough toxicological and life-cycle assessments to truly ascertain their place in the green chemistry toolkit. For researchers and drug development professionals, these compounds offer a powerful synthetic tool, but one that must be wielded with a comprehensive understanding of its environmental and safety implications.

References

Safety Operating Guide

Safe Disposal of 2-(Methylamino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-(Methylamino)ethanol. It is intended for use by trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all local, state, and federal regulations.

The following information addresses the safe handling and disposal of 2-(Methylamino)ethanol, a corrosive and harmful chemical. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Physicochemical and Toxicological Data

A summary of key quantitative data for 2-(Methylamino)ethanol is presented below. This information is essential for a comprehensive understanding of its properties and potential hazards.

PropertyValue
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol
Boiling Point 159 °C[1]
Melting Point -5 °C
Density 0.935 g/mL at 25 °C[1]
Flash Point 72 °C (162 °F)[2]
Oral LD50 (Rat) 1391 mg/kg[2]
Dermal LD50 (Rabbit) 1070 µL/kg[2]
pH 13.6 (100g/l, H₂O, 20℃)[1]
Water Solubility Miscible[1]

Experimental Protocols for Disposal

Disposal of 2-(Methylamino)ethanol must be managed as hazardous waste. Due to its organic nature, it is crucial to recognize that neutralization does not necessarily render the material safe for drain disposal, as the resulting salt may still be toxic.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • Lab coat or chemical-resistant apron

  • Designated hazardous waste container, properly labeled

  • Fume hood

  • Spill kit with absorbent material (e.g., vermiculite, sand)

Step-by-Step Disposal Procedure:

  • Containerization of Waste:

    • Collect all waste containing 2-(Methylamino)ethanol in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Methylamino)ethanol".

    • Do not mix with incompatible chemicals. Incompatible materials include strong oxidizing agents, acids, metals (such as copper and zinc), acid chlorides, and acid anhydrides.[3][4]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

    • The storage area should be designated for corrosive materials.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste contents.

Spill Management:

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2]

  • Collection and Disposal of Spill Debris:

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Note on Neutralization: While chemical neutralization of bases is a standard laboratory procedure, it is not recommended for the final disposal of 2-(Methylamino)ethanol into a sanitary sewer system. Even after neutralization with an acid like hydrochloric acid, the resulting organic salt may still be toxic and harmful to aquatic life. Therefore, all materials containing 2-(Methylamino)ethanol should be disposed of through an approved hazardous waste program.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(Methylamino)ethanol.

Proper Disposal Workflow for 2-(Methylamino)ethanol cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage_disposal Storage and Final Disposal start Start: Have 2-(Methylamino)ethanol Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles and face shield - Lab coat start->ppe container Select a labeled, compatible hazardous waste container ppe->container collect_waste Collect waste in the designated container container->collect_waste check_incompatible Is the waste mixed with incompatible materials? collect_waste->check_incompatible incompatible Segregate waste streams. Do not mix with acids, strong oxidizers, or certain metals. check_incompatible->incompatible Yes compatible Waste is properly segregated check_incompatible->compatible No seal_container Securely seal the waste container compatible->seal_container storage Store in a cool, dry, well-ventilated area for corrosive materials seal_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Professional disposal by approved hazardous waste facility contact_ehs->disposal

Caption: Disposal workflow for 2-(Methylamino)ethanol.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.